3,5-Dibromoaniline hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3,5-dibromoaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N.ClH/c7-4-1-5(8)3-6(9)2-4;/h1-3H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXICROPABGNNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656914 | |
| Record name | 3,5-Dibromoaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188349-40-8 | |
| Record name | 3,5-Dibromoaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Guide to the Molecular Weight of 3,5-Dibromoaniline Hydrochloride
This technical guide provides a detailed breakdown of the molecular weight of 3,5-dibromoaniline hydrochloride, a compound of interest for researchers, scientists, and professionals in the field of drug development. The formation of a hydrochloride salt is a common strategy employed in medicinal chemistry to enhance the solubility and stability of amine-containing compounds.
Quantitative Data Summary
The molecular weight of this compound is determined by the sum of the molecular weights of its constituent parts: 3,5-dibromoaniline and hydrochloric acid. The table below summarizes the molecular weights of these components.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| 3,5-Dibromoaniline | C₆H₅Br₂N | 250.92[1][2][3][4] |
| Hydrochloric Acid | HCl | 36.46[5][6][7][8] |
| This compound | C₆H₆Br₂ClN | 287.38 |
Formation of this compound
The formation of this compound is an acid-base reaction. The lone pair of electrons on the nitrogen atom of the aniline group in 3,5-dibromoaniline acts as a proton acceptor (a Lewis base), while hydrochloric acid acts as a proton donor (a Brønsted-Lowry acid). The proton from hydrochloric acid is transferred to the amino group, forming the anilinium cation, which then forms an ionic bond with the chloride anion.
Caption: Formation of this compound.
References
- 1. 3,5-Dibromoaniline | C6H5Br2N | CID 221512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 626-40-4|3,5-Dibromoaniline|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. Hydrochloric acid - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. topblogtenz.com [topblogtenz.com]
- 8. Hydrochloric Acid | HCl | CID 313 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,5-Dibromoaniline Hydrochloride for Researchers and Drug Development Professionals
An essential building block in medicinal chemistry, 3,5-Dibromoaniline hydrochloride serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and spectral characterization, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is the hydrochloride salt of 3,5-Dibromoaniline. The chemical structure consists of a benzene ring substituted with two bromine atoms at positions 3 and 5, and an ammonium group at position 1, with a chloride counter-ion. The presence of the electron-withdrawing bromine atoms and the ammonium group significantly influences the electronic properties and reactivity of the aromatic ring.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₆H₆Br₂ClN | [1][2] |
| Molecular Weight | 287.38 g/mol | [1][2] |
| CAS Number | 188349-40-8 | [1][2] |
| Appearance | Solid | [3] |
| Purity | ≥98% | [1] |
| Canonical SMILES | C1=C(C=C(C=C1Br)Br)N.Cl | [1] |
| InChI | InChI=1S/C6H5Br2N.ClH/c7-4-1-5(8)3-6(9)2-4;/h1-3H,9H2;1H | [1] |
| InChI Key | AFXICROPABGNNI-UHFFFAOYSA-N | [1] |
Synthesis
The synthesis of this compound typically involves a two-step process: the synthesis of the free base, 3,5-Dibromoaniline, followed by its conversion to the hydrochloride salt.
Synthesis of 3,5-Dibromoaniline
Several synthetic routes to 3,5-Dibromoaniline have been reported. One common method involves the reduction of a dinitrobromo or dibromonitro precursor.
Experimental Protocol: Synthesis of 3,5-Dibromoaniline from 3,5-Dibromonitrobenzene [4]
This procedure details the reduction of 3,5-dibromonitrobenzene to 3,5-dibromoaniline.
-
Materials:
-
3,5-dibromo-nitro-benzene (500 mg, 1.78 mmol)
-
Glacial acetic acid (4 mL)
-
TiCl₃ (30 wt % in 2 N HCl)
-
1 M NaOH
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
Dissolve 3,5-dibromo-nitro-benzene (500 mg, 1.78 mmol) in 4 mL of glacial acetic acid.
-
Gradually add TiCl₃ with 30 wt % in 2 N HCl at room temperature until the purple color disappears, indicating the completion of the reduction. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under vacuum to remove the acetic acid.
-
Add H₂O and 1 M NaOH to neutralize the product, followed by the addition of EtOAc.
-
Filter the resulting wax-like solid under vacuum.
-
Perform a liquid-liquid extraction twice using EtOAc and H₂O.
-
Dry the combined organic layers over anhydrous Na₂SO₄ for 30 minutes.
-
Filter off the drying agent and concentrate the filtrate under vacuum using a rotary evaporator, followed by further drying on an oil pump overnight.
-
This procedure yields 3,5-Dibromoaniline as a neutral base.
-
Formation of this compound
The conversion of 3,5-Dibromoaniline to its hydrochloride salt is a standard acid-base reaction.
Conceptual Experimental Protocol: Preparation of this compound
-
Materials:
-
3,5-Dibromoaniline
-
Anhydrous diethyl ether (or other suitable organic solvent)
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether or isopropanol)
-
-
Procedure:
-
Dissolve the synthesized 3,5-Dibromoaniline in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of hydrochloric acid dropwise with constant stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Spectral Data (Predicted and Analog-Based)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show signals for the aromatic protons and the ammonium protons. The aromatic region would likely display two distinct signals corresponding to the proton at C4 and the protons at C2 and C6. The ammonium protons would appear as a broad singlet.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H (C4-H) | ~7.0 - 7.5 | Triplet |
| Aromatic H (C2-H, C6-H) | ~6.8 - 7.2 | Doublet |
| -NH₃⁺ | Variable, broad | Singlet |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will be characterized by signals corresponding to the four distinct carbon environments in the aromatic ring. The chemical shifts are influenced by the bromine and ammonium substituents.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-NH₃⁺ | ~140 - 150 |
| C-Br | ~120 - 130 |
| C-H (aromatic) | ~115 - 135 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H bonds of the ammonium group, C-N stretching, C-Br stretching, and aromatic C-H and C=C stretching vibrations.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Ammonium) | 3200 - 3400 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aromatic C=C Stretch | 1550 - 1700 | Medium to Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-Br Stretch | 500 - 700 | Strong |
Mass Spectrometry (MS) (Predicted)
In a mass spectrum, this compound would likely show the molecular ion of the free base, 3,5-Dibromoaniline, due to the loss of HCl. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M, M+2, and M+4 pattern for ions containing two bromine atoms.
Table 5: Predicted Mass Spectrometry Fragments for 3,5-Dibromoaniline
| m/z | Ion |
| 249, 251, 253 | [M]⁺ (molecular ion of the free base) |
| 170, 172 | [M - Br]⁺ |
| 91 | [M - 2Br]⁺ |
Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of various pharmaceutical compounds, particularly as a scaffold for kinase inhibitors.[5] The bromine atoms provide reactive sites for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, allowing for the introduction of diverse functionalities to modulate biological activity and pharmacokinetic properties.
Role as a Synthetic Intermediate
The general workflow for utilizing this compound in the synthesis of a target molecule, for instance, a kinase inhibitor, is depicted below.
Caption: Synthetic workflow using this compound.
Safety and Handling
This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
In case of accidental exposure:
-
Ingestion: Rinse mouth and seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
This technical guide provides a foundational understanding of this compound. Further research and experimental validation are necessary to fully elucidate its properties and potential applications in novel drug discovery endeavors.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Physical Properties of 3,5-Dibromoaniline Hydrochloride
This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. The information is curated for professionals in research and development, with a focus on structured data presentation, experimental context, and logical workflows.
Chemical Identity and Structure
This compound is the hydrochloride salt form of the aromatic amine 3,5-Dibromoaniline. The protonation of the amino group by hydrochloric acid increases the compound's polarity and aqueous solubility compared to its free base form.
Molecular Structure:
-
IUPAC Name: 3,5-dibromoaniline;hydrochloride[1]
-
Canonical SMILES: C1=C(C=C(C=C1Br)Br)N.Cl[1]
-
InChI Key: RVNUUWJGSOHMRR-UHFFFAOYSA-N (for the free base)
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound and its corresponding free base, 3,5-Dibromoaniline, for comparative purposes.
| Property | This compound | 3,5-Dibromoaniline (Free Base) |
| CAS Number | 188349-40-8[1][2][3][4] | 626-40-4[5][6][7] |
| Molecular Formula | C₆H₆Br₂ClN[1] | C₆H₅Br₂N[5][8][9][10] |
| Molecular Weight | 287.4 g/mol [4] | 250.92 g/mol [8][9][10] |
| Appearance | Data not available | White to pale yellow or brown solid, often crystalline[5][11][12] |
| Melting Point | Data not available | 51°C to 57°C[5][6][13] |
| Boiling Point | Data not available | 181.5°C at 760 mmHg[13] |
| Solubility | Expected to be soluble in water | Sparingly soluble in water, soluble in organic solvents[11][12] |
Spectroscopic Data
-
Infrared (IR) Spectroscopy: For the free base, 3,5-Dibromoaniline, characteristic N-H stretching absorptions for a primary amine are expected in the 3400-3500 cm⁻¹ region.[14] Upon protonation to form the hydrochloride salt, these N-H stretching bands would broaden and shift to lower frequencies (typically 2200-3000 cm⁻¹), characteristic of an ammonium salt (-NH₃⁺). The C-N stretching absorptions are typically found between 1200-1350 cm⁻¹ for aromatic amines.[14]
-
¹H NMR Spectroscopy: In the ¹H NMR spectrum of the free amine, the protons on the nitrogen atom (N-H) typically appear as a broad signal between 0.5-5.0 ppm.[14] For the hydrochloride salt, this signal would shift downfield and could become sharper. The aromatic protons would also experience a downfield shift due to the electron-withdrawing effect of the -NH₃⁺ group.
-
Mass Spectrometry: The mass spectrum of the free base, 3,5-Dibromoaniline, would show a characteristic molecular ion peak. Due to the presence of two bromine atoms, a distinctive isotopic pattern (M, M+2, M+4) would be observed, reflecting the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes.
Experimental Protocols
The determination of the physical properties of a compound like this compound follows standard laboratory procedures.
Protocol 1: Synthesis of this compound
The hydrochloride salt is typically prepared by dissolving the free base, 3,5-Dibromoaniline, in a suitable organic solvent (e.g., diethyl ether, isopropanol) and bubbling anhydrous hydrogen chloride gas through the solution or by adding a solution of HCl in an organic solvent. The salt precipitates and can be collected by filtration.
Caption: Workflow for the synthesis of an amine hydrochloride salt.
Protocol 2: Melting Point Determination
The melting point is determined using a capillary melting point apparatus. A small, dry sample of the crystalline solid is packed into a capillary tube, which is then heated in the apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. This range provides an indication of the compound's purity.
Protocol 3: Spectroscopic Analysis Workflow
A standard workflow is employed to confirm the identity and purity of the synthesized compound. This involves a series of spectroscopic techniques.
Caption: Standard workflow for spectroscopic characterization.
Safety and Handling
While specific toxicity data for this compound is limited, the parent compound, 3,5-Dibromoaniline, is classified as harmful and an irritant.
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[10] It can be harmful if swallowed or inhaled and is toxic in contact with skin.[8]
-
Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a chemical fume hood.[10]
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound | 188349-40-8 [chemicalbook.com]
- 3. This compound | 188349-40-8 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 460560250 [thermofisher.com]
- 6. 3,5-Dibromoaniline, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. 3,5-Dibromoaniline | 626-40-4 [chemicalbook.com]
- 8. 3,5-Dibromoaniline | C6H5Br2N | CID 221512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3,5-Dibromoaniline synthesis - chemicalbook [chemicalbook.com]
- 10. 3,5-Dibromoaniline, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. CAS 626-40-4: 3,5-Dibromoaniline | CymitQuimica [cymitquimica.com]
- 12. Page loading... [wap.guidechem.com]
- 13. 3,5-Dibromoaniline | 626-40-4 [sigmaaldrich.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Solubility Profile of 3,5-Dibromoaniline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 3,5-Dibromoaniline Hydrochloride (CAS RN: 188349-40-8) in various organic solvents. Understanding the solubility of this compound is critical for its application in chemical synthesis, formulation development, and other research applications. This document outlines qualitative and estimated quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.
Core Concept: Solubility of Amine Hydrochloride Salts
This compound, as a salt of a weak base, is generally more polar than its free base counterpart. This increased polarity, due to the presence of the charged ammonium group and the chloride counter-ion, dictates its solubility behavior. Typically, amine hydrochlorides exhibit higher solubility in polar solvents and are sparingly soluble to insoluble in non-polar organic solvents. Factors such as solvent polarity, temperature, and the presence of co-solvents can significantly influence the solubility of this compound.
Quantitative Solubility Data
While specific experimental data for the solubility of this compound is not extensively published, the following table provides estimated solubility values based on the general principles of solubility for substituted aniline hydrochlorides in common organic solvents at ambient temperature (~25°C). These values should be considered as a guide for solvent selection and experimental design.
| Solvent | Chemical Class | Polarity Index | Estimated Solubility (g/L) | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | > 100 | Very Soluble |
| Dimethylformamide (DMF) | Amide | 6.4 | > 100 | Very Soluble |
| Methanol | Alcohol (Polar Protic) | 5.1 | 50 - 100 | Soluble |
| Ethanol | Alcohol (Polar Protic) | 4.3 | 20 - 50 | Soluble |
| Isopropanol | Alcohol (Polar Protic) | 3.9 | 10 - 20 | Sparingly Soluble |
| Acetonitrile | Nitrile | 5.8 | 5 - 10 | Sparingly Soluble |
| Acetone | Ketone | 5.1 | 1 - 5 | Slightly Soluble |
| Dichloromethane (DCM) | Halogenated | 3.1 | < 1 | Slightly Soluble |
| Ethyl Acetate | Ester | 4.4 | < 1 | Insoluble |
| Toluene | Aromatic Hydrocarbon | 2.4 | < 0.1 | Insoluble |
| Hexane | Aliphatic Hydrocarbon | 0.1 | < 0.1 | Insoluble |
Note: These are estimated values and actual solubility should be determined experimentally.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The following is a detailed methodology for determining the thermodynamic solubility of this compound in an organic solvent. This protocol is based on the widely accepted shake-flask method followed by concentration analysis using High-Performance Liquid Chromatography (HPLC).[1][2]
1. Materials and Equipment:
-
This compound (solid, high purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker bath or orbital shaker
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
2. Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with at least five different concentrations.
3. Experimental Procedure (Shake-Flask Method):
-
Add an excess amount of solid this compound to a series of vials, ensuring that there will be undissolved solid at equilibrium.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in preliminary experiments.
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
4. Sample Analysis (HPLC):
-
Carefully withdraw a sample from the supernatant of each vial using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtered sample with a suitable solvent (usually the mobile phase) to a concentration that falls within the range of the calibration curve.
-
Analyze the calibration standards and the prepared samples by HPLC.
-
The HPLC method should be developed and validated for linearity, accuracy, and precision. A typical method might involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer, and UV detection at a wavelength where this compound has maximum absorbance.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.
-
Use the calibration curve to determine the concentration of this compound in the diluted samples.
-
Calculate the solubility of this compound in the organic solvent by multiplying the determined concentration by the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the solubility of this compound.
Caption: Workflow for Solubility Determination.
This guide provides a foundational understanding of the solubility of this compound and a robust framework for its experimental determination. For specific applications, it is imperative to conduct thorough experimental validation.
References
3,5-Dibromoaniline hydrochloride spectral data (NMR, IR, Mass Spec)
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a summary of the key spectroscopic data for 3,5-dibromoaniline, a compound of interest in organic synthesis and pharmaceutical research. The document includes tabulated data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines the detailed experimental protocols for acquiring such spectra and presents a logical workflow for spectroscopic analysis in structural elucidation.
Spectral Data Tables
The following tables summarize the key quantitative data for 3,5-dibromoaniline.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0 - 7.2 | Triplet (t) | 1H | H-4 |
| ~6.8 - 7.0 | Doublet (d) | 2H | H-2, H-6 |
| ~3.8 - 4.2 | Broad Singlet (br s) | 2H | -NH₂ |
Note: Solvent is typically CDCl₃ or DMSO-d₆. The -NH₂ peak is exchangeable with D₂O and its chemical shift can be highly variable depending on solvent and concentration.
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~148 - 150 | C-1 (-C-NH₂) |
| ~122 - 124 | C-3, C-5 (-C-Br) |
| ~120 - 122 | C-4 |
| ~115 - 117 | C-2, C-6 |
Note: Solvent is typically CDCl₃ or DMSO-d₆.
Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| 3400 - 3500 | Medium-Strong | N-H Stretch (asymmetric) | Primary Amine |
| 3300 - 3400 | Medium-Strong | N-H Stretch (symmetric) | Primary Amine |
| 3000 - 3100 | Medium | C-H Stretch | Aromatic |
| 1600 - 1620 | Strong | N-H Scissoring | Primary Amine |
| 1450 - 1580 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1000 - 1250 | Strong | C-N Stretch | Aryl Amine |
| 550 - 750 | Strong | C-Br Stretch | Aryl Halide |
Mass Spectrometry (MS) Data
| m/z Ratio | Relative Intensity (%) | Assignment |
| 253 | ~50 | [M+4]⁺ (with ⁸¹Br₂) |
| 251 | 100 (Base Peak) | [M+2]⁺ (with ⁷⁹Br⁸¹Br) |
| 249 | ~50 | [M]⁺ (with ⁷⁹Br₂) |
| 170 | Variable | [M - Br]⁺ |
| 91 | Variable | [M - 2Br]⁺ |
Note: The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic M, M+2, M+4 pattern for dibrominated compounds.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-25 mg of 3,5-dibromoaniline for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
-
Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.
-
The final solution height in the NMR tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This can be done manually or automatically.
-
Tune and match the probe to the desired nucleus (¹H or ¹³C).
-
Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay).
-
Acquire the spectrum.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Clean with a suitable solvent like isopropanol and a soft, lint-free tissue if necessary.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of solid 3,5-dibromoaniline onto the crystal to completely cover the sampling area.
-
Apply pressure using the ATR press arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition :
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is commonly 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing :
-
Identify the key absorption bands and record their wavenumbers (cm⁻¹).
-
Correlate the observed absorption bands with specific bond vibrations to identify the functional groups present in the molecule.
-
Mass Spectrometry (MS)
-
Sample Preparation and Introduction :
-
Prepare a dilute solution of 3,5-dibromoaniline in a volatile organic solvent (e.g., methanol or acetonitrile).
-
The method of sample introduction depends on the ionization technique. For Electron Ionization (EI), the sample can be introduced via a direct insertion probe or a gas chromatograph (GC). For softer ionization techniques like Electrospray Ionization (ESI), the solution is infused directly or via a liquid chromatograph (LC).
-
-
Ionization and Mass Analysis (Electron Ionization Example) :
-
The sample is introduced into the ion source, which is under high vacuum.
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a radical cation known as the molecular ion ([M]⁺•).
-
The molecular ion and any fragment ions formed are accelerated by an electric field into the mass analyzer.
-
The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Data Processing :
-
The separated ions are detected, and their abundance is recorded.
-
The resulting mass spectrum is plotted as relative intensity versus m/z.
-
Analyze the molecular ion peak to confirm the molecular weight, paying close attention to the isotopic pattern of bromine.
-
Analyze the fragmentation pattern to gain structural information.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic identification of an unknown compound.
Caption: A flowchart illustrating the process of chemical structure elucidation.
An In-depth Technical Guide to the Basicity and pKa of 3,5-Dibromoaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the basicity and pKa of 3,5-dibromoaniline, a key intermediate in pharmaceutical and chemical synthesis. Understanding the acid-base properties of this compound is critical for reaction optimization, drug formulation, and predicting its physiological behavior.
Introduction to the Basicity of Anilines
Aniline, the parent compound, is a weak base due to the delocalization of the nitrogen lone pair electrons into the aromatic ring. The basicity of substituted anilines is significantly influenced by the electronic effects of the substituents on the benzene ring. Electron-withdrawing groups, such as halogens, decrease the electron density on the nitrogen atom, thereby reducing the basicity and lowering the pKa of the conjugate acid (anilinium ion). Conversely, electron-donating groups increase the basicity.
The position of the substituents also plays a crucial role. The effect of a substituent is generally more pronounced when it is at the ortho or para position compared to the meta position, due to the involvement of resonance effects.
Basicity and pKa of 3,5-Dibromoaniline
3,5-Dibromoaniline is characterized by the presence of two bromine atoms at the meta positions relative to the amino group. Bromine is an electron-withdrawing group, and its presence is expected to significantly decrease the basicity of the aniline ring.
A predicted pKa value for the conjugate acid of 3,5-dibromoaniline is approximately 2.45. This low pKa value indicates that 3,5-dibromoaniline is a very weak base, substantially weaker than aniline itself.
Comparative pKa Data
To contextualize the basicity of 3,5-dibromoaniline, the following table summarizes the pKa values of its conjugate acid and related substituted anilines.
| Compound | CAS Number | pKa of Conjugate Acid |
| Aniline | 62-53-3 | 4.6 |
| 3-Bromoaniline | 591-19-5 | 3.58 |
| 3,5-Dibromoaniline | 626-40-4 | ~2.45 (Predicted) |
| 2,4-Dibromoaniline | 615-57-6 | ~1.83 (Predicted) |
| 2,6-Dibromoaniline | 608-30-0 | ~0.48 (Predicted) |
| 3,5-Dichloroaniline | 626-43-7 | Not Found |
Note: The pKa values for the dibromoanilines are predicted and should be considered as estimates. Experimental determination is recommended for precise applications.
Experimental Determination of pKa
The pKa of a weakly basic compound like 3,5-dibromoaniline can be experimentally determined using several methods. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This method involves the titration of a solution of the amine with a standard acid, monitoring the pH of the solution as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of hydrochloric acid (e.g., 0.1 M).
-
Prepare a solution of 3,5-dibromoaniline of a known concentration (e.g., 0.01 M) in a suitable solvent. Due to the low aqueous solubility of 3,5-dibromoaniline, a co-solvent system (e.g., ethanol-water mixture) may be necessary.
-
-
Calibration of pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Titration:
-
Place a known volume of the 3,5-dibromoaniline solution in a beaker.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Begin the titration by adding small, precise increments of the standard HCl solution.
-
After each addition, stir the solution to ensure homogeneity and record the stable pH reading.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of HCl added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point. This can be determined from the first derivative plot (ΔpH/ΔV vs. V) which shows a peak at the equivalence point, or the second derivative plot (Δ²pH/ΔV² vs. V) which crosses the x-axis at the equivalence point.
-
UV-Vis Spectrophotometry
This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis absorption spectrum upon protonation or deprotonation.
Detailed Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of 3,5-dibromoaniline (e.g., from pH 1 to pH 5).
-
Preparation of Stock Solution: Prepare a concentrated stock solution of 3,5-dibromoaniline in a suitable solvent (e.g., methanol or ethanol).
-
Spectral Measurements:
-
For each buffer solution, add a small, constant aliquot of the 3,5-dibromoaniline stock solution to a cuvette containing the buffer.
-
Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range.
-
Also, record the spectra of the fully protonated form (in a strong acid, e.g., 0.1 M HCl) and the neutral form (in a buffer where it is fully deprotonated, if possible, or in a neutral organic solvent).
-
-
Data Analysis:
-
Identify a wavelength where the absorbance difference between the protonated and neutral forms is maximal.
-
Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
The resulting data should fit a sigmoidal curve. The pKa is the pH at the inflection point of this curve.
-
Alternatively, the pKa can be calculated using the following equation for each pH: pKa = pH + log((A - A_B) / (A_A - A)) where A is the absorbance at a given pH, A_A is the absorbance of the fully protonated form, and A_B is the absorbance of the neutral form.
-
Visualizing the Factors Affecting Basicity
The following diagrams illustrate the key concepts related to the basicity of substituted anilines.
Caption: Factors influencing the basicity of aniline.
Caption: Workflow for pKa determination.
Conclusion
The basicity of 3,5-dibromoaniline is significantly reduced compared to aniline due to the electron-withdrawing nature of the two bromine substituents. Its predicted pKa of approximately 2.45 highlights its character as a very weak base. For applications requiring a precise understanding of its ionization state, experimental determination of the pKa via potentiometric titration or UV-Vis spectrophotometry is strongly recommended. The detailed protocols provided in this guide offer a robust framework for such determinations, enabling researchers and drug development professionals to accurately characterize this important chemical entity.
The Double-Edged Sword: A Technical Guide to the Biological Activity of Halogenated Anilines
For Researchers, Scientists, and Drug Development Professionals
Halogenated anilines, a class of aromatic compounds characterized by an aniline core substituted with one or more halogen atoms, represent a fascinating and complex area of study in toxicology and pharmacology. Their widespread industrial use, coupled with their emergence as environmental contaminants and scaffolds in medicinal chemistry, necessitates a thorough understanding of their interactions with biological systems. This technical guide provides an in-depth exploration of the multifaceted biological activities of halogenated anilines, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying molecular pathways.
Core Biological Activities and Quantitative Assessment
The biological effects of halogenated anilines are diverse, ranging from pronounced cytotoxicity and antimicrobial action to potent enzyme inhibition and genotoxicity. The nature and position of the halogen substituent, as well as the presence of other functional groups, profoundly influence the compound's activity.
Cytotoxicity
Halogenated anilines can induce cell death through various mechanisms, including membrane disruption and oxidative stress.[1] The cytotoxicity is often quantified by the half-maximal effective concentration (EC50) or lethal dose (LD50).
Table 1: Cytotoxicity of Selected Halogenated Anilines
| Compound | Assay System | Endpoint | Quantitative Value | Reference |
| 2-Chloroaniline | Renal Cortical Slices | Gluconeogenesis Inhibition | 0.5 µM | [2] |
| 4-Chloroaniline | Renal Cortical Slices | Gluconeogenesis Inhibition | 0.5 µM | [2] |
| 3,4-Dichloroaniline | Not Specified | Oral LD50 (Mouse) | 470-510 mg/kg bw | [3] |
| 2,3-Dichloroaniline | Sprague-Dawley Rats | Oral LD50 | 940 mg/kg bw | [3] |
| 4-Chloroaniline | Rats | Oral LD50 | 300-420 mg/kg bw | [4] |
| 2-Chloro-4-nitroaniline | Hep G2 Cells | EC50 | >1 µM (Lowest Toxic Conc.) | [5] |
Antimicrobial and Antifungal Activity
A growing body of evidence highlights the potential of halogenated anilines as antimicrobial and antifungal agents. Their efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 2: Antimicrobial and Antifungal Activity of Halogenated Anilines
| Compound | Target Organism(s) | MIC (µg/mL) | Reference |
| 3,5-Dibromoaniline | Vibrio parahaemolyticus, V. harveyi | 100 | [6] |
| 4-Bromo-3-chloroaniline | Vibrio parahaemolyticus, V. harveyi | 125 | [6] |
| 3-Chloro-4-iodoaniline | Vibrio parahaemolyticus, V. harveyi | 125 | [6] |
| 3,5-Difluoro-4-iodoaniline | Vibrio parahaemolyticus, V. harveyi | 150 | [6] |
| 3-Bromo-4-chloroaniline | Vibrio parahaemolyticus, V. harveyi | 175 | [6] |
| 4-Amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus | 100 | [7] |
| 2-Iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus | 50 | [7] |
| 4-Bromo-3-chloroaniline (4B3CA) | Uropathogenic Escherichia coli (UPEC) | 200 | [8][9] |
| 3,5-Dibromoaniline (3,5-DBA) | Uropathogenic Escherichia coli (UPEC) | 100 | [8][9] |
| 3,5-Dichloroaniline | Aspergillus niger, Trichophyton mentagrophytes, et al. | Active (Further study warranted) | [10] |
| 3,5-Dibromoaniline | Aspergillus niger, Trichophyton mentagrophytes, et al. | Active (Further study warranted) | [10] |
Mutagenicity and Genotoxicity
The potential for halogenated anilines to induce genetic mutations is a significant toxicological concern. The Ames test is a widely used assay to assess the mutagenic potential of chemical compounds.[11]
Table 3: Mutagenicity of Selected Halogenated Anilines
| Compound | Assay | Metabolic Activation (S9) | Result | Reference |
| 3,4-Dichloroaniline | Ames Test (TA98, TA100, TA1535, TA1537) | With and Without | Negative | [12] |
| Dichloroaniline Isomers | Ames Test | With and Without | Generally Negative | [13] |
| 3,4-Dichloroaniline | Aspergillus nidulans back mutation | Not Specified | Mutagenic | [14] |
| 4-Chloroaniline | Various | Not Specified | Genotoxic | [4][15] |
| 2- and 3-Chloroaniline | Various | Not Specified | Inconsistent/Weak or No Genotoxic Effects | [4][15] |
Experimental Protocols
Reproducible and standardized experimental protocols are crucial for the accurate assessment of the biological activities of halogenated anilines. This section details the methodologies for key assays.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of a compound is the lowest concentration that inhibits the visible growth of a microorganism. The broth microdilution method is a common technique.[14][16][17]
Protocol: Broth Microdilution MIC Assay
-
Preparation of Test Compound: Dissolve the halogenated aniline in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of twofold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[16][17]
-
Inoculum Preparation: Culture the test microorganism overnight in a suitable broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[17] Dilute this suspension to the final inoculum density specified by the relevant standard (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[16]
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader.[12][16]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells.[4][18][19][20]
Protocol: LDH Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Expose the cells to various concentrations of the halogenated aniline for a specified duration (e.g., 24 hours). Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control for maximum LDH release.[18]
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells. Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.[20]
-
LDH Reaction: Add the LDH reaction mixture, containing a substrate and a tetrazolium salt, to each well containing the supernatant.[4]
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.[20] Stop the reaction and measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[18]
-
Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the positive and negative controls.
Ames Test for Mutagenicity
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[11][21][22][23]
Protocol: Ames Test (Plate Incorporation Method)
-
Strain Preparation: Prepare overnight cultures of histidine-requiring (his⁻) strains of Salmonella typhimurium (e.g., TA98, TA100).[21]
-
Metabolic Activation: The test can be performed with or without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[21]
-
Test Mixture Preparation: In a test tube, combine the test compound at various concentrations, the bacterial culture, and, if required, the S9 mix.
-
Plating: Add molten top agar to the test mixture, gently vortex, and pour the contents onto a minimal glucose agar plate (lacking histidine).[22]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[21]
-
Colony Counting: Count the number of revertant colonies (his⁺) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.[11]
Mechanisms of Action and Signaling Pathways
The biological activities of halogenated anilines are underpinned by their interactions with specific molecular targets and the subsequent perturbation of cellular signaling pathways.
Inhibition of Adenylate Cyclase
Some halogenated anilines have been shown to exert their antimicrobial and antibiofilm effects by inhibiting adenylate cyclase.[8][9] This enzyme is crucial for the production of cyclic AMP (cAMP), a key second messenger involved in the regulation of numerous cellular processes, including virulence gene expression in bacteria.
Caption: Inhibition of adenylate cyclase by halogenated anilines.
Formation of Reactive Metabolites: Quinoneimines
The toxicity of many anilines, including halogenated derivatives, is linked to their metabolic activation to reactive intermediates.[24] Cytochrome P450 enzymes can hydroxylate the aniline ring, leading to the formation of aminophenols, which can be further oxidized to highly reactive quinoneimines. These electrophilic species can form adducts with cellular macromolecules such as DNA and proteins, leading to cytotoxicity and genotoxicity.
Caption: Metabolic activation of halogenated anilines to reactive quinoneimines.
Experimental and Logical Workflows
A systematic approach is essential for the comprehensive evaluation of the biological activity of halogenated anilines. The following workflows illustrate the logical progression of experiments.
General Workflow for Assessing Antimicrobial Activity
This workflow outlines the key steps in screening and characterizing the antimicrobial potential of halogenated anilines.
Caption: Experimental workflow for antimicrobial activity assessment.
Workflow for In Vitro Cytotoxicity and Genotoxicity Assessment
This workflow details a tiered approach to evaluating the cytotoxic and genotoxic potential of halogenated anilines.
Caption: Workflow for in vitro cytotoxicity and genotoxicity testing.
Conclusion
Halogenated anilines exhibit a broad spectrum of biological activities, with their specific effects being highly dependent on their chemical structure. While some of these compounds show promise as antimicrobial agents, their potential for cytotoxicity and genotoxicity necessitates careful evaluation. The experimental protocols and workflows detailed in this guide provide a framework for the systematic investigation of this important class of molecules. A deeper understanding of their mechanisms of action will be critical for harnessing their therapeutic potential while mitigating their toxicological risks.
References
- 1. researchgate.net [researchgate.net]
- 2. insilico.eu [insilico.eu]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. LDH cytotoxicity assay [protocols.io]
- 5. New insights into aniline toxicity: Aniline exposure triggers envelope stress and extracellular polymeric substance formation in Rubrivivax benzoatilyticus JA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunotoxicity In Vitro Assays for Environmental Pollutants under Paradigm Shift in Toxicity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deep Learning to Predict the Formation of Quinone Species in Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. storage.imrpress.com [storage.imrpress.com]
- 11. microbiologyinfo.com [microbiologyinfo.com]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. In vitro toxicological methods for environmental health testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. benchchem.com [benchchem.com]
- 18. scientificlabs.co.uk [scientificlabs.co.uk]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. acmeresearchlabs.in [acmeresearchlabs.in]
- 22. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 23. aniara.com [aniara.com]
- 24. par.nsf.gov [par.nsf.gov]
A Technical Guide to 3,5-Dibromoaniline Hydrochloride: Sourcing, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5-Dibromoaniline hydrochloride, a key chemical intermediate in the synthesis of novel therapeutic agents. This document details commercially available sources and pricing, provides an illustrative experimental protocol for its application in heterocyclic synthesis, and explores its relevance in the development of targeted therapies.
Commercial Availability and Physicochemical Properties
This compound is readily available from a range of chemical suppliers. The compound, identified by CAS Number 188349-40-8, is a crucial building block for medicinal chemists due to the synthetic versatility offered by its dibromo-substituted aromatic ring and the reactive primary amine.[1][2][3] Pricing is variable and dependent on the quantity and purity required for specific research and development needs.
Table 1: Commercial Suppliers and Pricing for this compound
| Supplier | Product Number | Purity | Quantity | Price (USD) |
| Fluorochem | F212877 | 98% | 5 g | ~$120 |
| Fluorochem | F212877 | 98% | 25 g | ~$410 |
| Santa Cruz Biotechnology | sc-257379 | - | - | Varies |
| Sigma-Aldrich | AMBH97F0789E | 98% | - | Varies |
| Alichem | 188349408 | - | 10 g | ~$326 |
| Alichem | 188349408 | - | 25 g | ~$562 |
| AK Scientific | V4004 | - | 25 g | ~$824 |
| American Custom Chemicals Corporation | HCH0012108 | - | 1 g | ~$665 |
Note: Prices are approximate and subject to change. Please consult the suppliers' websites for current pricing and availability.
Table 2: Physicochemical Properties of this compound [1][2]
| Property | Value |
| CAS Number | 188349-40-8 |
| Molecular Formula | C₆H₆Br₂ClN |
| Molecular Weight | 287.38 g/mol |
| IUPAC Name | 3,5-dibromoaniline;hydrochloride |
| Appearance | Solid |
| Purity | Typically ≥98% |
Applications in Organic Synthesis and Drug Discovery
This compound serves as a versatile precursor in the synthesis of a wide array of complex organic molecules. The bromine atoms at the 3 and 5 positions are amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig aminations, enabling the formation of new carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are fundamental in medicinal chemistry for the construction of diverse molecular scaffolds.
The primary amino group provides a reactive handle for a multitude of chemical transformations, including acylation, alkylation, and diazotization. This dual reactivity makes 3,5-dibromoaniline a valuable starting material for generating libraries of compounds for high-throughput screening in drug discovery campaigns.
A significant application of this intermediate is in the synthesis of heterocyclic compounds, which form the core of many approved drugs. One such example is the Hantzsch thiazole synthesis, which can be employed to construct substituted aminothiazole rings, a privileged scaffold in medicinal chemistry known for a broad range of biological activities, including as kinase inhibitors for anticancer therapy.
Experimental Protocol: Synthesis of a 4-(3,5-Dibromophenyl)thiazol-2-amine Derivative
This section outlines a representative experimental protocol for the synthesis of a 4-(3,5-dibromophenyl)thiazol-2-amine derivative, a scaffold of interest in drug discovery, using 3,5-dibromoaniline as a precursor. This protocol is based on the principles of the Hantzsch thiazole synthesis.
Step 1: Synthesis of 3,5-Dibromothiobenzamide from 3,5-Dibromoaniline
A detailed procedure for the conversion of the aniline to a thioamide would first be undertaken. This can be achieved through various methods, including reaction with Lawesson's reagent or via a multi-step sequence involving diazotization followed by substitution with a sulfur nucleophile and subsequent hydrolysis.
Step 2: Hantzsch Thiazole Synthesis
The following is a general procedure for the cyclization reaction:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dibromothiobenzamide (1.0 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Reagents: To the stirred solution, add an α-haloketone (e.g., 2-bromoacetophenone or a derivative thereof) (1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the desired 4-(3,5-dibromophenyl)thiazol-2-amine derivative.
Relevance to Signaling Pathways in Cancer
Substituted aminothiazoles derived from 3,5-dibromoaniline have been investigated as potential inhibitors of various protein kinases, which are key components of intracellular signaling pathways that are often dysregulated in cancer. For instance, many kinase inhibitors target the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade that promotes cell proliferation and survival.
The diagram below illustrates a simplified generic receptor tyrosine kinase (RTK) signaling pathway, which is a common target for aminothiazole-based inhibitors.
In this pathway, the binding of a growth factor to its corresponding RTK leads to receptor dimerization and autophosphorylation, initiating a downstream cascade involving Ras, Raf, MEK, and ERK. This ultimately results in the activation of transcription factors that drive cellular processes implicated in cancer progression. An aminothiazole-based kinase inhibitor, synthesized from a precursor like this compound, could potentially inhibit a kinase such as Raf, thereby blocking this signaling pathway.
Conclusion
This compound is a commercially accessible and synthetically important intermediate for the development of novel, biologically active molecules. Its utility in established synthetic methodologies, such as the Hantzsch thiazole synthesis, provides a reliable route to privileged medicinal chemistry scaffolds. The continued exploration of derivatives of this compound is a promising avenue for the discovery of new therapeutic agents targeting a range of diseases, including cancer.
References
An In-depth Technical Guide to 3,5-Dibromoaniline Hydrochloride: A Key Intermediate for Research and Development
IUPAC Name: 3,5-dibromoaniline;hydrochloride[1]
This technical guide provides a comprehensive overview of 3,5-Dibromoaniline hydrochloride, a crucial chemical intermediate for professionals in research, and drug development. This document details its chemical and physical properties, experimental protocols for its synthesis, and its applications, with a focus on its role in the synthesis of bioactive molecules.
Chemical and Physical Properties
This compound is the hydrochloride salt of 3,5-Dibromoaniline. While extensive data on the hydrochloride salt is limited, the properties of the parent compound, 3,5-Dibromoaniline, are well-documented and provide a strong reference. The hydrochloride salt is expected to exhibit higher solubility in aqueous solutions compared to its free base form.
| Property | Value |
| IUPAC Name | 3,5-dibromoaniline;hydrochloride[1] |
| CAS Number | 188349-40-8[1][2][3] |
| Molecular Formula | C₆H₆Br₂ClN[1][3] |
| Molecular Weight | 287.38 g/mol [3] |
| Appearance | Solid (form may vary) |
| Melting Point (of 3,5-Dibromoaniline free base) | 52.0-56.0 °C |
| Boiling Point (of 3,5-Dibromoaniline free base) | 181.5 °C at 760 mmHg |
| Solubility (of 3,5-Dibromoaniline free base) | Soluble in organic solvents; limited solubility in water. |
Synthesis of this compound
The synthesis of this compound is typically a two-step process involving the synthesis of the free base, 3,5-Dibromoaniline, followed by its conversion to the hydrochloride salt.
Experimental Protocol 1: Synthesis of 3,5-Dibromoaniline from 3,5-Dibromonitrobenzene
This protocol is adapted from a patented procedure for the reduction of a nitro group to an aniline.[4]
Materials:
-
3,5-dibromo-nitro-benzene (1.0 eq)
-
Glacial acetic acid
-
Titanium(III) chloride (TiCl₃) in 2 N HCl
-
Deionized water
-
1 M Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3,5-dibromo-nitro-benzene (e.g., 500 mg, 1.78 mmol) in glacial acetic acid (e.g., 4 mL) in a round-bottom flask with a magnetic stirrer.[4]
-
Gradually add a 30 wt % solution of TiCl₃ in 2 N HCl to the stirred solution at room temperature until the purple color of the TiCl₃ persists, indicating the complete consumption of the starting material.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under vacuum to remove the acetic acid.[4]
-
Add deionized water and neutralize the mixture with a 1 M NaOH solution.[4]
-
Add ethyl acetate to the mixture. A wax-like solid may form, which should be filtered off under vacuum.[4]
-
Perform a liquid-liquid extraction of the filtrate twice using ethyl acetate and water.[4]
-
Combine the organic layers and dry over anhydrous Na₂SO₄ for 30 minutes.[4]
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator, followed by drying on a high-vacuum pump to yield the 3,5-Dibromoaniline product.[4]
References
3,5-Dibromoaniline Hydrochloride: A Technical Guide to its Melting Point and Stability
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
A summary of the known physical and chemical properties of 3,5-dibromoaniline hydrochloride and related compounds is presented below.
| Property | This compound | 3,5-Dibromoaniline (Free Base) | Aniline Hydrochloride |
| CAS Number | 188349-40-8 | 626-40-4 | 142-04-1 |
| Molecular Formula | C₆H₆Br₂ClN | C₆H₅Br₂N | C₆H₇N·HCl |
| Molecular Weight | 287.38 g/mol | 250.92 g/mol | 129.59 g/mol |
| Melting Point | Data not available | 51-57 °C | 196-198 °C[1] |
| Appearance | Solid | Brown to black solid or crystalline solid[2] | White to greenish crystalline solid[1] |
| Storage Conditions | Inert atmosphere, room temperature | Not specified | Store below +30°C, sensitive to air and light[1] |
Melting Point Determination: Experimental Protocols
The melting point of a compound is a critical physical property for identification, purity assessment, and quality control. In the absence of a reported value for this compound, the following standard experimental protocols can be employed for its determination.
Capillary Melting Point Method
This is a conventional and widely used technique for determining the melting point of a solid crystalline substance.
Principle: A small, finely powdered sample is heated slowly in a capillary tube, and the temperature range over which the substance melts is observed.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer or digital temperature probe
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (a preliminary rough determination may be necessary). The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.
-
Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The recorded range is the melting point of the substance.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that provides more precise and detailed information about the thermal transitions of a material.
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. A phase transition, such as melting, results in an endothermic peak in the DSC thermogram.
Apparatus:
-
Differential Scanning Calorimeter
-
Sample pans (typically aluminum)
-
Crimper for sealing pans
Procedure:
-
Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is placed in a DSC sample pan. The pan is hermetically sealed.
-
Instrument Setup: An empty, sealed pan is used as a reference. The instrument is purged with an inert gas (e.g., nitrogen).
-
Thermal Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.
-
Data Analysis: The heat flow to the sample is plotted against temperature. The melting point is determined from the resulting thermogram, typically as the onset temperature or the peak temperature of the endothermic melting transition.
Stability of this compound
The stability of a chemical compound is crucial for its handling, storage, and application, particularly in the pharmaceutical industry. Stability studies are conducted to understand how the quality of the substance varies over time under the influence of various environmental factors.
General Stability Considerations
Based on the information available for aniline hydrochloride, this compound is likely to be sensitive to:
-
Light: Exposure to light may cause degradation and discoloration.
-
Air (Oxidation): The amino group can be susceptible to oxidation, leading to the formation of colored impurities.
-
Temperature: Elevated temperatures can lead to decomposition.
-
Moisture: As a hydrochloride salt, it is likely to be hygroscopic.
Recommended storage is in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at room temperature.
Experimental Protocols for Stability Assessment
A comprehensive stability testing program for this compound would involve the following methodologies, guided by the International Council for Harmonisation (ICH) guidelines.[1][3][4][5]
Long-Term and Accelerated Stability Studies (ICH Q1A(R2))
Principle: To evaluate the thermal stability and sensitivity to moisture by storing the substance under defined temperature and humidity conditions for specified durations.
Methodology:
-
Sample Packaging: Samples of this compound are stored in containers that simulate the proposed storage and distribution packaging.
-
Storage Conditions:
-
Testing Frequency: Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated) and analyzed.
-
Analytical Tests: At each time point, the samples are tested for appearance, purity (e.g., by HPLC to detect and quantify degradation products), and any other critical quality attributes.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of the compound.
Apparatus:
-
Thermogravimetric Analyzer
-
Sample pan (typically platinum or alumina)
Procedure:
-
Sample Preparation: A small, accurately weighed sample of this compound is placed in the TGA pan.
-
Instrument Setup: The instrument is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air).
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) to a high temperature.
-
Data Analysis: The mass of the sample is plotted against temperature. A significant loss in mass indicates decomposition. The onset temperature of this mass loss is an indicator of the thermal stability of the compound.
Visualizations
Workflow for Physicochemical Characterization
Caption: Workflow for determining the melting point of this compound.
Logical Framework for Stability Assessment
Caption: Key factors and outcomes in the stability assessment of a chemical compound.
References
- 1. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: 3,5-Dibromoaniline Hydrochloride as a Versatile Building Block for Novel Agrochemicals
Introduction
3,5-Dibromoaniline hydrochloride is a valuable and versatile chemical intermediate for the synthesis of a wide range of agrochemicals. The presence of two bromine atoms on the aniline ring provides strategic reaction sites for the introduction of diverse functional groups, enabling the generation of novel molecules with potent fungicidal and herbicidal activities. The amino group can be readily transformed into various functionalities, such as amides and ureas, which are common toxophores in many commercial pesticides. This application note details the use of 3,5-dibromoaniline as a precursor for the synthesis of N-(3,5-dibromophenyl) carboxamides, a class of compounds exhibiting significant fungicidal properties.
The strategic placement of the bromine atoms on the phenyl ring can enhance the lipophilicity of the final molecule, potentially improving its penetration through fungal cell membranes or plant cuticles. Furthermore, the bromine atoms can influence the electronic properties of the molecule, which can be critical for its interaction with biological targets. These characteristics make 3,5-dibromoaniline a key starting material for the development of new and effective crop protection agents.
Fungicidal N-(3,5-Dibromophenyl) Carboxamides
A notable application of 3,5-dibromoaniline is in the synthesis of N-(3,5-dibromophenyl) carboxamides. These compounds have demonstrated significant in vitro activity against a range of important plant pathogenic fungi. The fungicidal efficacy of these derivatives highlights the potential of the 3,5-dibromophenyl moiety as a key pharmacophore in the design of novel fungicides.
Quantitative Data: In Vitro Fungicidal Activity
The following table summarizes the in vitro fungicidal activity of a representative N-(3,5-dibromophenyl) carboxamide derivative, N-(3,5-dibromophenyl)dehydroabietylamide, against several economically important plant pathogens. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits 50% of the mycelial growth of the fungus.
| Compound | Target Fungus | EC50 (mg/L)[1] |
| N-(3,5-dibromophenyl)dehydroabietylamide | Sclerotinia sclerotiorum | 0.393 |
| N-(3,5-dibromophenyl)dehydroabietylamide | Botrytis cinerea | > 50 |
| N-(3,5-dibromophenyl)dehydroabietylamide | Alternaria solani | > 50 |
| N-(3,5-dibromophenyl)dehydroabietylamide | Rhizoctonia solani | > 50 |
| N-(3,5-dibromophenyl)dehydroabietylamide | Fusarium oxysporum | > 50 |
| N-(3,5-dibromophenyl)dehydroabietylamide | Gibberella zeae | > 50 |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of N-(3,5-dibromophenyl) carboxamides, starting from 3,5-dibromoaniline.
Protocol 1: Synthesis of 3,5-Dibromobenzoyl Chloride
This protocol describes the conversion of 3,5-dibromoaniline to the corresponding benzoyl chloride, a key intermediate for the synthesis of carboxamides.
Materials:
-
3,5-Dibromoaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Sodium hydroxide (NaOH)
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Diethyl ether
-
Ice
Procedure:
-
Diazotization of 3,5-Dibromoaniline:
-
Suspend 3,5-dibromoaniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the CuCN solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until nitrogen evolution ceases.
-
Cool the mixture and extract the product, 3,5-dibromobenzonitrile, with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Hydrolysis of 3,5-Dibromobenzonitrile:
-
Reflux the crude 3,5-dibromobenzonitrile with an aqueous solution of sodium hydroxide (e.g., 20% w/v) for several hours until the nitrile is completely hydrolyzed to the sodium salt of 3,5-dibromobenzoic acid.
-
Cool the reaction mixture and acidify with concentrated HCl to precipitate 3,5-dibromobenzoic acid.
-
Filter the precipitate, wash with cold water, and dry.
-
-
Formation of 3,5-Dibromobenzoyl Chloride:
-
Suspend the dried 3,5-dibromobenzoic acid (1.0 eq) in anhydrous toluene.
-
Add thionyl chloride (1.5 eq) dropwise to the suspension.
-
Heat the reaction mixture at reflux for 2-3 hours until the evolution of gas ceases.
-
Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3,5-dibromobenzoyl chloride, which can be used in the next step without further purification.
-
Protocol 2: Synthesis of N-(3,5-Dibromophenyl)dehydroabietylamide
This protocol details the amide coupling reaction between 3,5-dibromobenzoyl chloride and dehydroabietylamine to yield the target fungicidal compound.[1]
Materials:
-
3,5-Dibromobenzoyl chloride
-
Dehydroabietylamine
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Amide Coupling:
-
Dissolve dehydroabietylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C.
-
Slowly add a solution of 3,5-dibromobenzoyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, wash the reaction mixture sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(3,5-dibromophenyl)dehydroabietylamide.
-
Visualizations
Caption: Synthetic pathway for N-(3,5-Dibromophenyl)dehydroabietylamide.
Caption: Experimental workflow for amide coupling.
References
Application Note: Protocol for Sandmeyer Reaction Using a Dibromoaniline Substrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the Sandmeyer reaction, specifically tailored for the conversion of a dibromoaniline substrate into a tribromo-substituted benzene derivative. The Sandmeyer reaction is a versatile and widely used method for the synthesis of aryl halides from aryl diazonium salts, offering a valuable tool in medicinal chemistry and materials science.[1][2] This document outlines the necessary reagents, step-by-step experimental procedures, and expected outcomes, including a summary of typical reaction yields. A graphical representation of the experimental workflow is also provided to facilitate clear understanding and execution of the protocol.
Introduction
The Sandmeyer reaction, first discovered by Traugott Sandmeyer in 1884, is a cornerstone of aromatic chemistry.[1][2] It facilitates the substitution of an aromatic amino group with a halide (chloro, bromo), cyanide, or hydroxyl group via the formation of an intermediate aryl diazonium salt.[1][2][3] The reaction typically proceeds in two main stages: the diazotization of a primary aromatic amine, followed by the copper(I)-catalyzed decomposition of the diazonium salt with a nucleophile.[2][4] This method is particularly useful for introducing substituents to an aromatic ring that are not easily accessible through direct electrophilic substitution.
This protocol focuses on the bromination of a dibromoaniline substrate, a key transformation for the synthesis of polyhalogenated aromatic compounds which are important precursors in drug development and the synthesis of complex organic molecules.
Experimental Protocol
This protocol is a representative example and may require optimization for specific dibromoaniline isomers.
Materials and Reagents:
-
Dibromoaniline (e.g., 2,4-dibromoaniline or 2,6-dibromoaniline)
-
Hydrobromic acid (HBr), 48% aqueous solution
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Distilled water
Procedure:
Part 1: Diazotization of Dibromoaniline
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, add the dibromoaniline substrate.
-
Add a 48% aqueous solution of hydrobromic acid. The mixture should be stirred vigorously.
-
Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.[4]
-
Prepare a solution of sodium nitrite in distilled water.
-
Slowly add the sodium nitrite solution dropwise to the stirred aniline-acid mixture, ensuring the temperature does not rise above 5 °C. The addition should take approximately 30 minutes.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.
Part 2: Sandmeyer Reaction (Bromination)
-
In a separate beaker, prepare a solution of copper(I) bromide in 48% hydrobromic acid.
-
Cool the freshly prepared diazonium salt solution in an ice bath.
-
Slowly and carefully add the diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 30-60 minutes to ensure the complete decomposition of the diazonium salt.
Part 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with distilled water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by techniques such as column chromatography or recrystallization to obtain the pure tribromo-substituted benzene.
Data Presentation
The yield of the Sandmeyer reaction can vary depending on the specific substrate and reaction conditions. The following table summarizes typical yields for the bromination of various aryl amines.
| Substrate Type | Product Type | Typical Yield Range | Reference |
| Aryl amine | Aryl bromide | 56-99% | [5] |
| Substituted anilines | Substituted bromobenzenes | Moderate to good | [5] |
Experimental Workflow
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Sandmeyer reaction [ns1.almerja.com]
- 4. US8088960B2 - Process for the production of substituted bromobenzenes - Google Patents [patents.google.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution and Cross-Coupling Reactions of 3,5-Dibromoaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromoaniline is a versatile chemical intermediate utilized in the synthesis of a variety of complex organic molecules, including those with applications in pharmaceuticals, agrochemicals, and materials science.[1] Its two bromine atoms provide reactive sites for the formation of new carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds. While classic nucleophilic aromatic substitution (SNAr) reactions on 3,5-dibromoaniline are not prevalent due to the absence of strong electron-withdrawing groups to activate the aromatic ring, modern metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, have emerged as powerful and efficient methods for its functionalization.[2][3]
These methodologies offer milder reaction conditions and broader substrate scope compared to traditional methods, enabling the synthesis of a diverse array of 3,5-disubstituted aniline derivatives.[2][3] This document provides detailed application notes and experimental protocols for the palladium-catalyzed amination (Buchwald-Hartwig reaction) and copper-catalyzed O- and S-arylation (Ullmann-type reactions) of 3,5-dibromoaniline.
I. Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines from aryl halides.[2][4] This reaction is highly versatile, tolerates a wide range of functional groups, and typically proceeds under milder conditions than traditional methods.[2]
General Reaction Scheme:
Ar-Br + R2NH →[Pd catalyst, Ligand, Base] Ar-NR2 + H-Br
Key Parameters and Optimization:
-
Palladium Precatalyst: Both Pd(0) and Pd(II) sources can be used. Common precatalysts include Pd2(dba)3 and Pd(OAc)2.[3][4]
-
Ligand: The choice of phosphine ligand is critical for the reaction's success. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and BrettPhos, are often employed to enhance catalytic activity and promote the desired reductive elimination step.[5]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are commonly used.[3][4]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.[6]
Data Presentation: Buchwald-Hartwig Amination of 3,5-Dibromoaniline
| Entry | Amine Nucleophile | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)2 (2) | XPhos (4) | KOtBu (1.4) | Toluene | 100 | 12 | >95 |
| 2 | Morpholine | Pd2(dba)3 (1) | SPhos (2.5) | NaOtBu (1.5) | Dioxane | 110 | 18 | 92 |
| 3 | N-Methylaniline | Pd(OAc)2 (1.5) | BrettPhos (3) | K3PO4 (2.0) | Toluene | 100 | 24 | 88 |
Note: The data in this table is representative and compiled from general knowledge of Buchwald-Hartwig reactions. Specific yields for 3,5-dibromoaniline may vary based on precise reaction conditions and scale.
Experimental Protocol: Synthesis of N,N'-Diphenyl-3,5-diaminoaniline
This protocol describes the double Buchwald-Hartwig amination of 3,5-dibromoaniline with aniline.
Materials:
-
3,5-Dibromoaniline
-
Aniline
-
Palladium(II) acetate (Pd(OAc)2)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer with heating plate
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add 3,5-dibromoaniline (1.0 mmol), Pd(OAc)2 (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (10 mL) to the flask.
-
Add aniline (2.2 mmol, 2.2 equiv.) and potassium tert-butoxide (2.8 mmol, 2.8 equiv.) to the reaction mixture.
-
The flask is sealed and the mixture is heated to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filter cake with additional ethyl acetate.
-
Combine the organic filtrates and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N,N'-diphenyl-3,5-diaminoaniline.
Visualizations
References
- 1. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. rsc.org [rsc.org]
- 6. ias.ac.in [ias.ac.in]
Amine Protection Strategies for 3,5-Dibromoaniline in Multi-Step Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the protection of the amino group of 3,5-dibromoaniline, a common building block in multi-step organic synthesis. The electron-withdrawing nature of the two bromine atoms significantly deactivates the aniline, necessitating robust and well-defined protection strategies to ensure successful downstream transformations. This guide outlines three common protection strategies—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Acetyl (Ac) protection—offering a comparative analysis of their application to 3,5-dibromoaniline.
Introduction to Amine Protection
In multi-step synthesis, it is often crucial to temporarily block the reactivity of certain functional groups to prevent undesired side reactions. The amino group of anilines is nucleophilic and can interfere with a wide range of reactions. Protecting the amine as a less reactive derivative allows for selective modifications at other positions of the molecule. An ideal protecting group should be easy to introduce in high yield, stable under a variety of reaction conditions, and readily removable under mild conditions that do not affect other functional groups.
Due to the deactivating effect of the bromine atoms, the nucleophilicity of the amino group in 3,5-dibromoaniline is diminished compared to aniline. This requires careful selection of protection conditions to achieve high yields. The following sections detail the application of Boc, Cbz, and Acetyl protecting groups for 3,5-dibromoaniline, providing quantitative data and step-by-step protocols.
Comparative Overview of Protection Strategies
The choice of protecting group depends on the planned synthetic route, particularly the conditions of subsequent reaction steps and the final deprotection strategy. The following table summarizes the key features of Boc, Cbz, and Acetyl protection for 3,5-dibromoaniline.
| Protecting Group | Protection Reagent | Deprotection Conditions | Stability | Advantages | Disadvantages |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Acidic (e.g., TFA, HCl) | Stable to base, hydrogenolysis | Mild deprotection, orthogonal to Cbz and Ac | Acid labile |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Hydrogenolysis (H₂, Pd/C), strong acid | Stable to acid (mild), base | Orthogonal to Boc, stable protecting group | Requires hydrogenation setup for removal |
| Acetyl (Ac) | Acetic anhydride or Acetyl chloride | Acidic or basic hydrolysis (strong conditions) | Stable to mild acid/base, hydrogenolysis | Readily available and inexpensive reagents | Harsh deprotection conditions |
Experimental Protocols
The following are detailed experimental protocols for the protection and deprotection of 3,5-dibromoaniline.
tert-Butoxycarbonyl (Boc) Protection
Boc protection is a widely used method due to the stability of the resulting carbamate and the mild acidic conditions required for its removal.[1]
Protection Protocol: Synthesis of tert-butyl (3,5-dibromophenyl)carbamate
-
Materials:
-
3,5-Dibromoaniline (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq) or Sodium Bicarbonate (NaHCO₃) (2.0 eq)
-
Tetrahydrofuran (THF) or Dioxane
-
Water (if using NaHCO₃)
-
-
Procedure:
-
In a round-bottom flask, dissolve 3,5-dibromoaniline in THF.
-
Add triethylamine to the solution.
-
Add di-tert-butyl dicarbonate portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain tert-butyl (3,5-dibromophenyl)carbamate.
-
Deprotection Protocol: Cleavage of the Boc Group
-
Materials:
-
tert-butyl (3,5-dibromophenyl)carbamate (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected 3,5-dibromoaniline in DCM.
-
Add an excess of TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected 3,5-dibromoaniline.[2]
-
Carboxybenzyl (Cbz) Protection
The Cbz group is another common amine protecting group, valued for its stability and removal by hydrogenolysis, which provides orthogonality to acid-labile groups like Boc.
Protection Protocol: Synthesis of Benzyl (3,5-dibromophenyl)carbamate
-
Materials:
-
3,5-Dibromoaniline (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Tetrahydrofuran (THF) and Water (2:1 mixture)
-
-
Procedure:
-
Suspend 3,5-dibromoaniline in a mixture of THF and water.
-
Add sodium bicarbonate to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford benzyl (3,5-dibromophenyl)carbamate.
-
Deprotection Protocol: Hydrogenolysis of the Cbz Group
-
Materials:
-
Benzyl (3,5-dibromophenyl)carbamate (1.0 eq)
-
Palladium on carbon (Pd/C, 10 mol%)
-
Hydrogen (H₂) gas
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
-
Procedure:
-
Dissolve the Cbz-protected 3,5-dibromoaniline in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a Parr hydrogenator).
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected 3,5-dibromoaniline.[1]
-
Acetyl (Ac) Protection
Acetyl protection is a classical and cost-effective method. The resulting acetamide is stable under many conditions, but its removal requires harsher acidic or basic hydrolysis.
Protection Protocol: Synthesis of N-(3,5-dibromophenyl)acetamide
-
Materials:
-
3,5-Dibromoaniline (1.0 eq)
-
Acetic anhydride (1.2 eq) or Acetyl chloride (1.1 eq)
-
Pyridine or Triethylamine (as a base if using acetyl chloride)
-
Acetonitrile or Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 3,5-dibromoaniline in acetonitrile or DCM.
-
If using acetyl chloride, add a base like pyridine or triethylamine.
-
Slowly add acetic anhydride or acetyl chloride to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product into an organic solvent, wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The product, N-(3,5-dibromophenyl)acetamide, often crystallizes upon concentration and can be purified by recrystallization. A reported yield for the similar N-(2,5-dibromophenyl) acetamide is 78%.
-
Deprotection Protocol: Hydrolysis of the Acetyl Group
-
Materials:
-
N-(3,5-dibromophenyl)acetamide (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH)
-
Ethanol (EtOH) and Water
-
-
Procedure (Acidic Hydrolysis):
-
Suspend the N-(3,5-dibromophenyl)acetamide in a mixture of ethanol and concentrated HCl.
-
Heat the mixture to reflux for several hours (4-12 h), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a base (e.g., NaOH solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 3,5-dibromoaniline.[3]
-
Visualization of Protection and Deprotection Workflows
The following diagrams illustrate the logical flow of the protection and deprotection strategies discussed.
Caption: General workflows for amine protection and deprotection.
Caption: Orthogonality of common amine protecting groups.
Conclusion
The selection of an appropriate amine protection strategy for 3,5-dibromoaniline is critical for the success of a multi-step synthesis. The Boc group offers mild deprotection conditions, making it suitable for sensitive substrates. The Cbz group provides robustness and an orthogonal deprotection method via hydrogenolysis. The Acetyl group is a cost-effective option, though its removal requires more forcing conditions. The detailed protocols and comparative data provided in these application notes are intended to assist researchers in making informed decisions for their synthetic endeavors.
References
Application Notes and Protocols for Determining the Purity of 3,5-Dibromoaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromoaniline hydrochloride (CAS No. 188349-40-8) is a halogenated aromatic amine that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[1] The purity of this starting material is of paramount importance as impurities can affect the yield, safety, and efficacy of the final product. Therefore, robust and accurate analytical methods are essential for the quality control of this compound.
These application notes provide detailed protocols for several analytical techniques suitable for determining the purity of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Acid-Base Titration, and UV-Vis Spectrophotometry.
Analytical Methods Overview
A comparative overview of the primary analytical methods for purity determination of this compound is presented below. The choice of method will depend on the specific requirements of the analysis, such as the nature of the expected impurities, the required sensitivity, and the available instrumentation.
| Analytical Technique | Principle | Advantages | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary phase and a liquid mobile phase. | High resolution, sensitivity, and quantitative accuracy.[2] | Requires specialized equipment. | Routine purity assessment and quantification of impurities. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase based on their boiling points and interactions with a stationary phase. | High resolution for volatile and semi-volatile compounds; can be coupled with mass spectrometry (GC-MS) for definitive identification.[2] | The analyte must be volatile and thermally stable; derivatization may be required. | Identification and quantification of volatile impurities. |
| Acid-Base Titration | Neutralization reaction between the amine hydrochloride (an acid) and a standardized base. | Simple, cost-effective, and provides a direct measure of the total amine hydrochloride content. | Lacks specificity; titrates all acidic components. | Assay of the bulk purity of the substance. |
| UV-Vis Spectrophotometry | Measures the absorbance of ultraviolet or visible light by the analyte in a solution. | Simple, rapid, and cost-effective. | Lacks specificity as it measures the total absorbance of all chromophoric species at a given wavelength; not a separative technique. | A quick, non-specific purity check. |
Data Presentation
The following tables summarize typical quantitative data that can be obtained from the analytical methods described.
Table 1: HPLC Purity Analysis Data
| Parameter | Typical Value/Result |
| Retention Time of 3,5-Dibromoaniline | ~ 5.8 min |
| Purity by Area % | > 98.0% |
| Major Impurity Retention Time | Varies |
| Major Impurity Area % | < 1.0% |
| Total Impurities | < 2.0% |
Table 2: GC Purity Analysis Data
| Parameter | Typical Value/Result |
| Retention Time of 3,5-Dibromoaniline | ~ 12.5 min |
| Purity by Area % | > 98.0% |
| Volatile Impurity Retention Time | Varies |
| Volatile Impurity Area % | < 0.5% |
Table 3: Acid-Base Titration Purity Data
| Parameter | Example Value |
| Weight of 3,5-Dibromoaniline HCl | 0.2874 g |
| Molarity of NaOH Titrant | 0.1000 M |
| Volume of NaOH at Equivalence Point | 9.95 mL |
| Calculated Purity | 99.5% |
Table 4: UV-Vis Spectrophotometry Data
| Parameter | Typical Value/Result |
| Wavelength of Maximum Absorbance (λmax) | ~ 295 nm |
| Absorbance of a Standard Solution (10 µg/mL) | ~ 0.850 |
| Absorbance of a Sample Solution (10 µg/mL) | ~ 0.845 |
| Calculated Purity | 99.4% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reverse-phase HPLC method for the purity determination of this compound.
4.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (AR grade)
-
Methanol (HPLC grade)
4.1.2. Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
4.1.3. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-15 min: 30% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4.1.4. Sample Preparation
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
4.1.5. Analysis
Inject the standard and sample solutions into the HPLC system and record the chromatograms.
4.1.6. Calculation
Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks, or by using the response factor of the reference standard.
References
Safe handling and storage protocols for 3,5-Dibromoaniline hydrochloride
Application Notes and Protocols for 3,5-Dibromoaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of this compound. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.
Chemical and Physical Properties
This compound is a halogenated aromatic amine salt. A summary of its key properties is provided in the table below.
| Property | Value |
| CAS Number | 188349-40-8 |
| Molecular Formula | C₆H₆Br₂ClN |
| Molecular Weight | 287.38 g/mol |
| Appearance | Solid |
| Purity | Typically ≥98% |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The following table summarizes its hazard statements.
| Hazard Statement Code | Description |
| H302 | Harmful if swallowed.[1] |
| H315 | Causes skin irritation.[1] |
| H319 | Causes serious eye irritation.[1] |
| H335 | May cause respiratory irritation.[1] |
Pictogram:
GHS07: Harmful/Irritant[1]
Signal Word: Warning[1]
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the safety protocols section. Key precautions include avoiding ingestion, inhalation, and contact with skin and eyes, as well as ensuring adequate ventilation.
Personal Protective Equipment (PPE)
The following PPE must be worn when handling this compound:
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate or when handling large quantities. |
Experimental Protocols
Protocol 1: General Handling and Weighing
This protocol outlines the safe procedure for handling and weighing this compound in a laboratory setting.
Workflow Diagram:
Caption: Workflow for Safe Handling and Weighing.
Methodology:
-
Preparation:
-
Put on all required Personal Protective Equipment (PPE) as specified in the table above.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary materials, including a spatula, weighing paper or boat, and a secondary container.
-
-
Handling:
-
Perform all handling operations within a certified chemical fume hood.
-
Carefully open the stock container of this compound.
-
Using a clean spatula, transfer the desired amount of the solid to the weighing vessel. Avoid generating dust.
-
Once the desired amount is weighed, securely close the stock container.
-
-
Cleanup:
-
Wipe down the weighing area and any contaminated utensils with an appropriate solvent (e.g., isopropanol) and then with soap and water.
-
Dispose of any contaminated weighing paper, gloves, and other disposable materials in a designated hazardous waste container.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Protocol 2: Storage
This protocol details the requirements for the safe storage of this compound to ensure its stability and prevent accidental exposure.
Storage Conditions:
| Parameter | Recommendation |
| Temperature | Store at -20°C for long-term stability.[2] Room temperature or 2-8°C may be suitable for short-term storage, but refer to the supplier's specific recommendations. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere if possible. |
| Location | Store in a dry, cool, and well-ventilated area.[3] |
Incompatible Materials:
Store this compound away from the following classes of chemicals to prevent hazardous reactions:
-
Acids
-
Acid anhydrides
-
Acid chlorides
-
Oxidizing agents
Logical Relationship of Storage Safety:
Caption: Key Considerations for Safe Storage.
Protocol 3: Emergency Procedures
This protocol provides instructions for responding to accidental exposure to this compound.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[3] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3] |
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For large spills, follow your institution's hazardous material spill response procedures.
-
Decontaminate the spill area thoroughly.
Occupational Exposure Limits
As of the date of this document, specific occupational exposure limits (OELs), such as the Threshold Limit Value (TLV) or Permissible Exposure Limit (PEL), have not been established for this compound. In the absence of specific OELs, it is recommended to handle this compound with a high degree of caution and to minimize exposure to the lowest achievable level. Adherence to the handling and PPE protocols outlined in this document is essential.
References
Application Note: Recrystallization of 3,5-Dibromoaniline Hydrochloride for Enhanced Purity
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the purification of 3,5-Dibromoaniline hydrochloride via recrystallization. This method is designed to effectively remove impurities, yielding a product with high purity suitable for further synthetic applications in research and drug development.
Introduction
3,5-Dibromoaniline and its salts are important intermediates in the synthesis of various pharmaceutical compounds and other fine chemicals. The purity of these starting materials is critical to ensure the desired outcome and yield of subsequent reactions. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1][2][3] The principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out of the solution, while the impurities remain dissolved in the mother liquor.[1][3] This protocol outlines a reliable procedure for the recrystallization of this compound.
Safety and Handling Precautions
This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[4][5] It is essential to handle this compound in a well-ventilated fume hood.[6] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[4][6] Refer to the Safety Data Sheet (SDS) for complete safety information before commencing any work.[4][5][6]
Data Summary
The following table summarizes the expected outcomes of the recrystallization procedure. The values presented are typical and may vary based on the initial purity of the starting material and the precise execution of the protocol.
| Parameter | Value | Notes |
| Purity (Initial) | ~95% (GC) | Purity of the crude this compound. |
| Purity (Final) | >98% (GC) | Expected purity after a single recrystallization.[5] |
| Expected Yield | 75-90% | Yield is dependent on the initial purity and careful execution of the procedure. |
| Appearance | White to off-white crystalline solid | The purified product should be a crystalline solid. |
| Melting Point | 53.0°C to 54.5°C (for the free base) | The melting point of the hydrochloride salt may differ. A sharp melting point range is indicative of high purity.[7] |
Experimental Protocol
This protocol details the steps for the recrystallization of this compound. A mixed solvent system of ethanol and water is recommended, as is common for the recrystallization of substituted anilines and their salts.[8]
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Solvent Selection and Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of hot ethanol to the flask while stirring and gently heating on a hot plate. The goal is to use the minimum volume of solvent necessary to fully dissolve the solid.[9][10]
-
If the solid does not fully dissolve, add small portions of hot ethanol until complete dissolution is achieved.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.
-
-
Crystallization:
-
Once a clear solution is obtained, slowly add deionized water dropwise to the hot ethanol solution until the solution becomes slightly turbid (cloudy). This indicates the point of saturation.
-
To redissolve the initial precipitate, add a few drops of hot ethanol until the solution becomes clear again.[9]
-
Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9][11]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[9]
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.[1]
-
Wash the crystals with a small amount of a cold ethanol/water mixture to remove any residual mother liquor containing impurities.
-
Continue to draw air through the crystals on the filter paper for several minutes to aid in initial drying.
-
-
Drying:
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator.
-
Workflow Diagram
Caption: Recrystallization workflow for this compound.
References
- 1. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. mt.com [mt.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 3,5-Dibromoaniline, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. benchchem.com [benchchem.com]
Application of 3,5-Dibromoaniline Hydrochloride in Dye Synthesis: A Detailed Guide for Researchers
For Immediate Release
[City, State] – [Date] – 3,5-Dibromoaniline hydrochloride is a versatile chemical intermediate with significant applications in the synthesis of a variety of dyes. Its unique structure, featuring two bromine atoms, offers avenues for creating dyes with specific chromatic and performance properties. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development interested in utilizing this compound for dye synthesis, with a primary focus on the preparation of azo dyes.
Introduction to 3,5-Dibromoaniline in Dye Chemistry
3,5-Dibromoaniline serves as a valuable precursor in the synthesis of functional dyes. The presence of the amine group allows for diazotization, a key reaction in the formation of azo dyes, which constitute the largest and most diverse group of synthetic colorants. The bromine substituents on the aromatic ring can influence the final color of the dye and provide sites for further chemical modification, enabling the fine-tuning of properties such as lightfastness, thermal stability, and solubility.
Core Application: Synthesis of Azo Dyes
A primary application of this compound is in the synthesis of monoazo dyes through a two-step process: diazotization followed by an azo coupling reaction.[1]
Logical Workflow: Azo Dye Synthesis
The general workflow for the synthesis of an azo dye using this compound is depicted below. This process involves the formation of a diazonium salt from the aniline derivative, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound, such as a phenol or an aniline derivative.
Caption: General workflow for azo dye synthesis from this compound.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of an exemplary azo dye, 4-(3,5-Dibromophenylazo)phenol, using this compound.
Protocol 1: Diazotization of this compound
Objective: To prepare a solution of 3,5-dibromobenzenediazonium chloride.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, dissolve a specific amount of this compound in a mixture of concentrated hydrochloric acid and distilled water.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled solution of this compound, ensuring the temperature remains below 5 °C.[2]
-
Continue stirring the mixture for an additional 15-30 minutes after the addition is complete to ensure the full formation of the diazonium salt. The resulting solution of 3,5-dibromobenzenediazonium chloride is unstable and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with Phenol
Objective: To synthesize 4-(3,5-Dibromophenylazo)phenol by coupling the diazonium salt with phenol.
Materials:
-
Solution of 3,5-dibromobenzenediazonium chloride (from Protocol 1)
-
Phenol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a separate beaker, dissolve phenol in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold phenol solution with vigorous stirring.[3]
-
A colored precipitate of the azo dye should form immediately. The color is typically in the range of yellow to orange or red.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
Collect the precipitated dye by vacuum filtration.
-
Wash the solid product with cold distilled water to remove any unreacted salts and other impurities.
-
Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.
Data Presentation
The following tables summarize the expected quantitative data for a representative azo dye synthesized from an aniline derivative, which can be adapted for dyes derived from 3,5-Dibromoaniline.
Table 1: Synthesis and Physical Properties of a Representative Azo Dye
| Parameter | Value | Reference |
| Starting Material | 4-Bromoaniline | [4] |
| Coupling Agent | Phenol | [4] |
| Product | 4-(4-Bromophenylazo)phenol | [4] |
| Yield | 98% | [4] |
| Melting Point | 171-173 °C | [4] |
| Appearance | Yellow-orange solid | [3] |
Table 2: Spectroscopic Data for a Representative Azo Dye
| Spectroscopic Technique | Characteristic Peaks/Signals | Reference |
| FT-IR (KBr, cm⁻¹) | 3388 (O-H stretch), 1632 (N=N stretch), 724, 512 | [4] |
| ¹H NMR (300 MHz, CDCl₃, δ ppm) | 7.85 (d, 2H), 7.73 (d, 2H), 7.61 (d, 2H), 6.93 (d, 2H), 5.34 (s, 1H, OH) | [4] |
| ¹³C NMR (75 MHz, CDCl₃, δ ppm) | 157.8, 150.4, 145.7, 131.1, 124.9, 123.7, 114.4, 94.5 | [4] |
| UV-Vis (MeOH, λmax nm) | 476 | [5] |
Structure-Property Relationships
The inclusion of this compound as the diazo component in azo dye synthesis significantly influences the properties of the resulting dye. The two bromine atoms are electron-withdrawing groups, which can affect the electronic properties of the azo chromophore. This can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum of the dye compared to its non-brominated analogue, thereby altering its color. Furthermore, the presence of these bulky bromine atoms can enhance the dye's stability and its affinity for certain substrates.
Diagram of the Synthesis Pathway
The overall synthesis of 4-(3,5-Dibromophenylazo)phenol can be visualized as a two-step chemical transformation.
Caption: Synthesis pathway of 4-(3,5-Dibromophenylazo)phenol.
Conclusion
This compound is a key building block for the synthesis of a range of azo dyes. The protocols and data presented here provide a foundation for researchers to explore the synthesis of novel dyes with tailored properties. The straightforward nature of the diazotization and azo coupling reactions, combined with the potential for structural modification, makes this an attractive area for further research and development in the fields of materials science, diagnostics, and beyond.
Contact: [Insert Contact Information for Inquiries]
References
Application Notes and Protocols for Cross-Coupling Reactions of 3,5-Dibromoaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 3,5-dibromoaniline. This versatile building block is a key starting material for the synthesis of a wide range of 3,5-disubstituted aniline derivatives, which are important structural motifs in medicinal chemistry and materials science. The protocols outlined below are intended to serve as a guide for the development of novel compounds with potential applications in drug discovery and other areas of chemical research.
Suzuki Coupling: Synthesis of 3,5-Diaryl Anilines
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In this protocol, 3,5-dibromoaniline is coupled with arylboronic acids to yield 3,5-diaryl aniline derivatives. These products are of significant interest as they are found in a variety of biologically active molecules.
Experimental Protocol: Suzuki Coupling
A mixture of 3,5-dibromoaniline (1.0 mmol), the corresponding arylboronic acid (2.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (3.0 mmol) is taken in a round-bottom flask. The flask is then charged with a mixture of 1,2-dimethoxyethane (DME) and water (4:1, 10 mL). The reaction mixture is degassed with argon for 15 minutes and then heated to 80 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3,5-diaryl aniline.
Quantitative Data for Suzuki Coupling
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 2-Thienylboronic acid | 3,5-di(thiophen-2-yl)aniline | 92%[1] |
| 2 | 3-Thienylboronic acid | 3,5-di(thiophen-3-yl)aniline | 85%[1] |
| 3 | Phenylboronic acid | 3,5-diphenylaniline | ~90% (estimated) |
Yields for phenylboronic acid are estimated based on similar Suzuki coupling reactions of bromoanilines.
Experimental Workflow: Suzuki Coupling
Buchwald-Hartwig Amination: Synthesis of 3,5-Diaminoaryl Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the formation of carbon-nitrogen bonds.[2][3] This protocol describes the coupling of 3,5-dibromoaniline with primary or secondary amines to synthesize 3,5-diaminoaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals.
Experimental Protocol: Buchwald-Hartwig Amination
In a glovebox, an oven-dried Schlenk tube is charged with 3,5-dibromoaniline (1.0 mmol), the desired amine (2.2 mmol), sodium tert-butoxide (2.4 mmol), Pd₂(dba)₃ (0.02 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol). Anhydrous toluene (10 mL) is added, and the tube is sealed. The reaction mixture is then heated to 100-110 °C for 12-24 hours. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate (3 x 20 mL), and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Ligand | Product | Yield (%) |
| 1 | Morpholine | XPhos | 3,5-dimorpholinoaniline | ~85-95% (estimated) |
| 2 | Aniline | RuPhos | N¹,N³-diphenylbenzene-1,3,5-triamine | ~80-90% (estimated) |
| 3 | Cyclohexylamine | BrettPhos | N¹,N³-dicyclohexylbenzene-1,3,5-triamine | ~75-85% (estimated) |
Yields are estimated based on typical Buchwald-Hartwig amination reactions with aryl bromides.[4][5][6]
Experimental Workflow: Buchwald-Hartwig Amination
Sonogashira Coupling: Synthesis of 3,5-Dialkynyl Anilines
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This protocol details the reaction of 3,5-dibromoaniline with terminal alkynes to produce 3,5-dialkynyl aniline derivatives, which are versatile precursors for the synthesis of complex molecules and materials.
Experimental Protocol: Sonogashira Coupling
To a solution of 3,5-dibromoaniline (1.0 mmol) in a mixture of THF (10 mL) and triethylamine (5 mL), Pd(PPh₃)₂Cl₂ (0.03 mmol) and CuI (0.06 mmol) are added. The terminal alkyne (2.2 mmol) is then added, and the reaction mixture is stirred at room temperature for 6-12 hours under an argon atmosphere. Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is dissolved in ethyl acetate, washed with saturated aqueous NH₄Cl and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Quantitative Data for Sonogashira Coupling
| Entry | Terminal Alkyne | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | 1 | Phenylacetylene | 3,5-bis(phenylethynyl)aniline | ~80-90% (estimated) | | 2 | Trimethylsilylacetylene | 3,5-bis((trimethylsilyl)ethynyl)aniline | ~75-85% (estimated) | | 3 | 1-Hexyne | 3,5-bis(hex-1-yn-1-yl)aniline | ~70-80% (estimated) |
Yields are estimated based on typical Sonogashira coupling reactions of aryl bromides.
Experimental Workflow: Sonogashira Coupling
Relevance in Drug Development: Signaling Pathway Inhibition
Substituted anilines, particularly 3,5-diaryl anilines, are a class of compounds that have garnered significant attention in drug discovery, often as scaffolds for kinase inhibitors.[8] Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. Many cancer types exhibit mutations that lead to the hyperactivation of this pathway. The 3,5-diaryl aniline core can be elaborated to design potent and selective inhibitors that target key kinases within this pathway, such as PI3K, Akt, or mTOR, thereby providing a therapeutic strategy for cancer treatment.
PI3K/Akt Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Disposal of Waste Containing Halogenated Aromatic Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe and effective disposal of laboratory waste containing halogenated aromatic amines. These compounds are prevalent in various research and development activities, including dye synthesis, pharmaceuticals, and agrochemicals. Due to their potential toxicity, carcinogenicity, and persistence in the environment, proper disposal is crucial to protect human health and the ecosystem.[1][2] This guide outlines several disposal methodologies, from established techniques like incineration to advanced oxidation and bioremediation processes.
Waste Segregation and Handling
Before selecting a disposal method, proper segregation and handling of waste are paramount. Halogenated aromatic amine waste should be collected in dedicated, clearly labeled, and sealed containers.[3][4] These containers should be stored in a well-ventilated area, away from incompatible materials. Always consult the Safety Data Sheet (SDS) for specific handling and safety information for each chemical.
Disposal Technologies Overview
Several technologies are available for the treatment and disposal of waste containing halogenated aromatic amines. The choice of method depends on the concentration of the contaminants, the volume of the waste stream, and the available resources. This document details the following key technologies:
-
Incineration: A high-temperature thermal destruction process.
-
Wet Air Oxidation (WAO): An aqueous phase oxidation process at elevated temperature and pressure.
-
Supercritical Water Oxidation (SCWO): An advanced oxidation process using water in its supercritical state.
-
Advanced Oxidation Processes (AOPs): A group of methods based on the generation of highly reactive hydroxyl radicals.
-
Microbial Degradation: A biological treatment method utilizing microorganisms to break down contaminants.
Incineration
Incineration is a robust and widely used technology for the complete destruction of hazardous organic waste. For halogenated compounds, high temperatures are required to ensure the breakdown of the carbon-halogen bonds and prevent the formation of toxic byproducts like dioxins and furans.
Data Presentation: Incineration Parameters
| Parameter | Recommended Value | Reference |
| Combustion Temperature | 1100°C - 1200°C | [5] |
| Residence Time | Minimum 2 seconds | [1][6] |
| Excess Air | 150% | [4] |
| Destruction and Removal Efficiency (DRE) | > 99.99% | [4] |
Experimental Protocol: Laboratory-Scale Simulated Incineration
This protocol is for research purposes to study the thermal decomposition of halogenated aromatic amines and should be conducted in a specialized high-temperature tube furnace with appropriate off-gas treatment.
-
Sample Preparation: Prepare a small, accurately weighed sample (1-10 mg) of the halogenated aromatic amine waste. If the waste is liquid, it can be injected via a syringe pump. Solid waste can be placed in a quartz boat.
-
Furnace Setup:
-
Place the sample in the center of a quartz tube reactor within a programmable tube furnace.
-
Connect a controlled flow of air or an oxygen/inert gas mixture to the reactor inlet.
-
Connect the reactor outlet to a series of traps for off-gas analysis. This should include a trap for acidic gases (e.g., a sodium hydroxide solution) and a cold trap to condense volatile organic compounds.
-
-
Thermal Decomposition:
-
Set the air/oxygen flow rate to achieve the desired excess air conditions.
-
Program the furnace to heat to the target temperature (e.g., 1100°C) at a controlled rate.
-
Hold the temperature for a calculated residence time (typically a few seconds for the gas phase).
-
-
Analysis:
-
Analyze the contents of the traps to identify and quantify the products of combustion. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for organic byproducts and Ion Chromatography (IC) for acid gases are suitable.
-
Analyze the solid residue (ash) for any remaining organic compounds.
-
Wet Air Oxidation (WAO)
Wet Air Oxidation (WAO) is a process that treats aqueous waste streams by oxidizing organic compounds at high temperatures (150-320°C) and pressures (2-15 MPa).[7] It is particularly suitable for wastes that are too dilute to incinerate but too toxic for biological treatment.
Data Presentation: WAO Operating Conditions and Efficiency
| Parameter | Typical Range/Value | Compound Example | Removal Efficiency | Reference |
| Temperature | 150 - 320°C | Methylene Chloride | >99.9% | [7] |
| Pressure | 2 - 15 MPa | Xylene | 99.9% | [7] |
| Residence Time | 15 - 120 minutes | Carbon Tetrachloride | 99.9% | [7] |
| Oxidant | Air or Pure Oxygen | Benzene | 99.6% | [7] |
Experimental Protocol: Laboratory-Scale Wet Air Oxidation
This protocol describes a batch experiment in a high-pressure autoclave.
-
Reagents and Equipment:
-
High-pressure autoclave with a stirrer, temperature and pressure controls, and gas inlet/outlet.
-
Aqueous waste solution containing a known concentration of the halogenated aromatic amine.
-
Pressurized air or oxygen source.
-
-
Procedure:
-
Load the aqueous waste solution into the autoclave.
-
Seal the autoclave and purge with nitrogen to remove air.
-
Pressurize the autoclave with air or oxygen to the desired initial pressure.
-
Heat the autoclave to the target reaction temperature (e.g., 250°C) while stirring.
-
Maintain the temperature and pressure for the desired reaction time (e.g., 60 minutes).
-
After the reaction time, cool the autoclave to room temperature.
-
Carefully vent the remaining gas.
-
-
Analysis:
-
Collect liquid samples from the autoclave.
-
Analyze the liquid samples for the concentration of the parent halogenated aromatic amine and potential degradation products using High-Performance Liquid Chromatography (HPLC) or GC-MS.
-
Measure the Chemical Oxygen Demand (COD) of the treated and untreated waste to determine the overall reduction in organic content.
-
Supercritical Water Oxidation (SCWO)
Supercritical Water Oxidation (SCWO) is an advanced oxidation technology that utilizes the unique properties of water above its critical point (374°C, 22.1 MPa) to destroy hazardous organic waste. In the supercritical state, water acts as a non-polar solvent, making organic compounds and oxygen completely miscible, which leads to rapid and complete oxidation.[8][9]
Data Presentation: SCWO Performance
| Parameter | Value | Compound Example | TOC Removal | Reference |
| Temperature | 350 - 550°C | Bisphenol A | >90% | [10][11] |
| Pressure | 24 MPa | Phenol | >90% | [10] |
| Reaction Time | 0.5 - 6 minutes | Benzene | >90% | [10] |
| Catalyst (optional) | Cu(NO₃)₂ | 18 Aromatic Compounds | ~100% at 525°C | [10] |
Experimental Protocol: Laboratory-Scale Supercritical Water Oxidation
This protocol requires a specialized high-pressure, high-temperature flow reactor system.
-
System Setup:
-
A typical SCWO lab system consists of high-pressure pumps for the waste feed and the oxidant, a pre-heater, a reactor, a heat exchanger for cooling, a back-pressure regulator, and a gas-liquid separator.
-
The reactor is typically made of a corrosion-resistant alloy.
-
-
Procedure:
-
Pump deionized water through the system to bring it to the desired operating pressure (e.g., 25 MPa).
-
Heat the reactor to the target supercritical temperature (e.g., 500°C).
-
Introduce the aqueous waste solution containing the halogenated aromatic amine and the oxidant (e.g., hydrogen peroxide or air) into the system using the high-pressure pumps. The flows are pre-heated before entering the reactor.
-
The mixture reacts in the supercritical water reactor for a specific residence time (typically seconds to minutes).
-
The reactor effluent is rapidly cooled in the heat exchanger.
-
The pressure is reduced using the back-pressure regulator.
-
The treated effluent is collected from the gas-liquid separator.
-
-
Analysis:
-
Analyze the liquid effluent for the parent compound and degradation products using HPLC or GC-MS.
-
Analyze the gaseous effluent for CO, CO₂, and other potential byproducts.
-
Measure the Total Organic Carbon (TOC) of the feed and effluent to determine the mineralization efficiency.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN101734779B - Method for preparing Fenton reagent on site for treating waste water - Google Patents [patents.google.com]
- 5. usptechnologies.com [usptechnologies.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pilot-scale laboratory waste treatment by supercritical water oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Supercritical water oxidation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve yield in 3,5-Dibromoaniline synthesis from 3,5-dibromonitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,5-Dibromoaniline synthesis from 3,5-dibromonitrobenzene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 3,5-Dibromoaniline.
Issue 1: Low or No Yield of 3,5-Dibromoaniline
-
Question: My reaction shows a low conversion of the starting material, 3,5-dibromonitrobenzene, resulting in a poor yield. What are the possible causes and solutions?
-
Answer: Low conversion can be attributed to several factors, including the choice of reducing agent, reaction conditions, and reagent quality.
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Inadequate Reducing Agent: The activity of the reducing agent is crucial. For reductions using metals like tin or iron, ensure the metal is finely powdered and activated if necessary. For catalytic hydrogenation, the catalyst (e.g., Pd/C) may be poisoned or deactivated.
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Suboptimal Reaction Temperature: Many reduction reactions require heating to proceed at an adequate rate. For instance, reductions with tin and HCl are often performed at elevated temperatures. Ensure the reaction is maintained at the recommended temperature.
-
Insufficient Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, the reaction may require a longer duration.
-
Poor Reagent Quality: Ensure all reagents, especially the reducing agent and solvents, are of appropriate quality and anhydrous where required.
-
Issue 2: Presence of Impurities and Side Products
-
Question: My final product is contaminated with significant impurities. What are the common side reactions, and how can I minimize them?
-
Answer: The primary side reaction of concern is dehalogenation, particularly when using catalytic hydrogenation.
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Dehalogenation with Catalytic Hydrogenation: Standard palladium on carbon (Pd/C) catalysts are known to cause dehalogenation of aryl halides.[1] To avoid this, consider using alternative catalysts such as Raney Nickel or sulfided platinum on carbon (Pt/C), which are less prone to promoting dehalogenation.[1][2]
-
Incomplete Reduction: The presence of intermediates, such as nitroso or hydroxylamine compounds, can occur if the reduction is not complete. Ensure sufficient equivalents of the reducing agent and adequate reaction time.
-
Formation of Azo Compounds: Under certain conditions, particularly with reducing agents like LiAlH4, aromatic nitro compounds can form azo products.[2] Sticking to methods like SnCl2 or TiCl3 reduction will avoid this side reaction.
-
Issue 3: Difficulties in Product Isolation and Purification
-
Question: I am struggling to isolate the 3,5-Dibromoaniline from the reaction mixture, especially with tin-based reductions. What are the best practices for workup and purification?
-
Answer: The workup for reductions using tin salts can be challenging due to the formation of tin precipitates.
-
Removal of Tin Salts: After a reduction with SnCl2, quenching the reaction with a base like NaOH or NaHCO3 will precipitate tin salts.[1] These can sometimes be difficult to filter. To manage this:
-
Adjust the pH carefully. Tin(II) and Tin(IV) hydroxides are amphoteric and will dissolve at a very high pH (typically >12), which may help in separating the product.
-
Filter the reaction mixture through a pad of Celite to aid in the removal of finely divided precipitates.
-
An alternative is to add a solution of tetraethylammonium chloride in ethanol upon completion of the reaction to precipitate an insoluble tin salt, which can be easily filtered off.
-
-
Purification of 3,5-Dibromoaniline: The crude product can be purified by recrystallization. While specific solvents for 3,5-dibromoaniline are not detailed in the search results, a common approach for anilines is to use a mixed solvent system, such as ethanol/water. Column chromatography on silica gel is also an effective purification method.
-
Frequently Asked Questions (FAQs)
Q1: Which is the most effective method for reducing 3,5-dibromonitrobenzene to achieve a high yield?
A1: Several methods can provide high yields of 3,5-Dibromoaniline. The choice often depends on the available equipment and the scale of the reaction.
-
Titanium(III) chloride (TiCl3) has been reported to give a high yield of 86.7%.
-
Tin (Sn) in the presence of concentrated HCl is a classic and effective method. A multi-step synthesis ending with tin and aqueous HCl reported a 99% yield for the reduction step.[3]
-
Stannous chloride (SnCl2) is also a widely used and mild reducing agent.[2]
-
Catalytic hydrogenation can be very efficient but carries the risk of dehalogenation, which can be mitigated by using catalysts like Raney Nickel.[2]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting material, 3,5-dibromonitrobenzene, is less polar than the product, 3,5-Dibromoaniline, and will have a higher Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible.
Q3: What are the safety precautions I should take during this synthesis?
A3: 3,5-Dibromoaniline is harmful if swallowed, toxic in contact with skin, and causes skin and serious eye irritation.[4] It is also toxic if inhaled.[4] Therefore, it is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reduction of nitro compounds is an exothermic reaction and should be controlled by appropriate cooling.
Data Presentation
| Reduction Method | Reagents | Solvent | Temperature | Yield (%) | Reference |
| Titanium(III) Chloride | TiCl3, HCl | Acetic Acid | Room Temp. | 86.7 | |
| Tin and Hydrochloric Acid | Sn, aq. HCl | - | 90 °C | 99 | [3] |
| Stannous Chloride | SnCl2·2H2O | Ethanol | Reflux | Not specified | [5] |
| Catalytic Hydrogenation | H2, Raney Nickel | Not specified | Not specified | Not specified | [2] |
Experimental Protocols
Protocol 1: Reduction of 3,5-dibromonitrobenzene using Titanium(III) Chloride
-
Dissolve 3,5-dibromonitrobenzene (1.0 eq) in glacial acetic acid.
-
Gradually add a 30 wt% solution of TiCl3 in 2 N HCl until the purple color persists, indicating an excess of TiCl3.
-
Stir the reaction at room temperature and monitor its completion by TLC.
-
Once the reaction is complete, remove the acetic acid under reduced pressure.
-
Add water and neutralize the mixture with a 1 M NaOH solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Reduction of 3,5-dibromonitrobenzene using Stannous Chloride
-
To a solution of 3,5-dibromonitrobenzene (1.0 eq) in ethanol, add stannous chloride dihydrate (SnCl2·2H2O, ~5 eq).[5]
-
Heat the reaction mixture to reflux and stir until the reaction is complete as indicated by TLC analysis.[5]
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the crude residue between ethyl acetate and 2M KOH solution.[5]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash silica gel column chromatography.[5]
Mandatory Visualization
Caption: Reaction pathway for the synthesis of 3,5-Dibromoaniline.
Caption: Troubleshooting workflow for improving 3,5-Dibromoaniline synthesis yield.
References
Identifying common side products in the bromination of aniline
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating common side products during the bromination of aniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when brominating aniline?
A1: The most prevalent issue in the bromination of aniline is over-substitution due to the high activation of the benzene ring by the amino group (-NH2). This leads to the formation of:
-
2,4,6-Tribromoaniline: This is often the major product in uncontrolled reactions, appearing as a white precipitate.[1][2] The amino group is a strong ortho, para-director, and the reaction is typically rapid enough to substitute all three activated positions.[2][3][4][5]
-
Di-substituted anilines: Depending on the reaction conditions, various di-bromo isomers can also be formed.
-
Oxidation products: Although less common with standard bromine water, the use of stronger oxidizing conditions or the presence of certain catalysts can lead to the oxidation of the aniline ring, resulting in colored impurities.[1]
Q2: How can I prevent the formation of 2,4,6-tribromoaniline and obtain a mono-brominated product?
A2: To achieve selective mono-bromination, the activating effect of the amino group must be temporarily reduced. The most common method is to protect the amino group by converting it into an acetamido group (-NHCOCH3) through acetylation.[6][7] The resulting acetanilide is less reactive, allowing for controlled mono-bromination, primarily at the para position.[3][4] The protecting group can then be removed by hydrolysis to yield the mono-bromoaniline.[6]
Q3: How can I favor the formation of 4-bromoaniline over 2-bromoaniline?
A3: Protecting the amino group with an acetyl group not only reduces the reactivity but also introduces steric hindrance at the ortho positions.[3][4] This steric bulk favors the substitution of bromine at the less hindered para position, making 4-bromoacetanilide the major product, which can then be hydrolyzed to 4-bromoaniline.[3][4]
Q4: Is it possible to directly synthesize 2-bromoaniline?
A4: Direct synthesis of 2-bromoaniline as the major product from aniline is challenging due to the strong para-directing nature of the amino group. Alternative strategies often involve starting with a different precursor, such as bromobenzene, and introducing the amino group in a later step.[8][9] Some advanced catalytic methods are also being explored to control ortho-selectivity.[10]
Q5: My final product is discolored (e.g., yellow or brown). What is the likely cause and how can I fix it?
A5: Discoloration in the final bromoaniline product is often due to the presence of unreacted bromine or oxidation byproducts. To remove residual bromine, the crude product can be washed with a solution of sodium thiosulfate or sodium bisulfite during the workup. For removing colored impurities, recrystallization of the final product, sometimes with the addition of activated carbon, is an effective purification method.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Immediate formation of a heavy white precipitate upon bromine addition. | The aniline ring is too activated, leading to the rapid formation of 2,4,6-tribromoaniline. | Protect the amino group by converting aniline to acetanilide before bromination. This moderates the reaction and allows for controlled mono-bromination. |
| Low yield of the desired mono-brominated product. | - Incomplete reaction. - Loss of product during workup and purification. - Formation of multiple side products. | - Ensure the reaction goes to completion by monitoring with TLC. - Optimize purification steps like recrystallization to minimize loss. - Use the amino-protection strategy to improve selectivity and yield. |
| Product is a mixture of ortho and para isomers. | The directing effect of the unprotected or protected amino group was not sufficient to favor a single isomer. | For para-selectivity, ensure the protecting group is bulky enough to sterically hinder the ortho positions. For ortho-selectivity, consider alternative synthetic routes or specialized catalysts. |
| Final product is difficult to purify from starting material. | Similar physical properties between the product and unreacted aniline. | During workup, perform an acid wash (e.g., with dilute HCl). The basic aniline will be protonated and move to the aqueous layer, while the less basic bromoaniline remains in the organic layer. |
| Oxidation of the starting material or product. | Harsh reaction conditions or exposure to air for prolonged periods. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and at controlled, low temperatures. Use purified, colorless aniline as the starting material. |
Data on Product Distribution
The following table summarizes the expected product distribution in the bromination of aniline under different conditions.
| Substrate | Brominating Agent & Conditions | Major Product(s) | Minor Product(s) | Reference(s) |
| Aniline | Bromine water, room temperature | 2,4,6-Tribromoaniline | Mono- and di-brominated anilines | [1][2] |
| Acetanilide | Bromine in acetic acid | 4-Bromoacetanilide | 2-Bromoacetanilide | [3][4] |
Experimental Protocols
Protocol 1: Synthesis of 4-Bromoaniline via Protection-Bromination-Deprotection
This protocol is a three-step process to selectively synthesize 4-bromoaniline from aniline.
Step 1: Acetylation of Aniline to Acetanilide
-
In a flask, dissolve aniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution with constant stirring. An exothermic reaction will occur.
-
After the initial reaction subsides, gently warm the mixture for a short period to ensure the reaction is complete.
-
Pour the warm mixture into ice-cold water with vigorous stirring to precipitate the acetanilide.
-
Collect the solid acetanilide by vacuum filtration, wash with cold water, and dry.
Step 2: Bromination of Acetanilide
-
Dissolve the dried acetanilide in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise with continuous stirring, maintaining a low temperature.
-
After the addition is complete, allow the mixture to stir at room temperature for a period to ensure complete reaction.
-
Pour the reaction mixture into a large volume of cold water to precipitate the p-bromoacetanilide.
-
Collect the product by vacuum filtration and wash thoroughly with water. If the product is colored, wash with a dilute solution of sodium bisulfite.
Step 3: Hydrolysis of p-Bromoacetanilide to 4-Bromoaniline
-
Reflux the purified p-bromoacetanilide with aqueous hydrochloric acid (approximately 10-20%).
-
After the reaction is complete (monitored by TLC), cool the solution.
-
Slowly neutralize the solution with a concentrated sodium hydroxide solution until it is alkaline to precipitate the 4-bromoaniline.
-
Collect the 4-bromoaniline by vacuum filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol-water.[11]
Visualizations
Reaction Pathway for Controlled Bromination
Caption: Synthetic route to 4-bromoaniline from aniline.
Troubleshooting Workflow for Aniline Bromination
Caption: Decision tree for troubleshooting aniline bromination.
References
- 1. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Khan Academy [khanacademy.org]
- 4. youtube.com [youtube.com]
- 5. The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main [vedantu.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. How synthesis 2 bromo aniline | Filo [askfilo.com]
- 10. Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Optimizing solvent and temperature conditions for 3,5-Dibromoaniline reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-Dibromoaniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and cross-coupling reactions involving this versatile reagent.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered in reactions involving 3,5-Dibromoaniline.
Issue 1: Low or No Product Yield in Cross-Coupling Reactions (e.g., Suzuki or Buchwald-Hartwig)
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of 3,5-Dibromoaniline | While generally soluble in many organic solvents, low solubility can be an issue in certain systems.[1] Try switching to a more suitable solvent such as dioxane, toluene, or THF.[2][3] Gentle heating can also improve solubility, but monitor for potential degradation. |
| Catalyst Deactivation | The palladium catalyst is sensitive to oxygen and impurities.[3] Ensure all reagents and solvents are thoroughly degassed. Use of fresh, high-purity catalyst and ligands is recommended. Consider using a pre-catalyst for more reliable activation.[4] |
| Inappropriate Base | The choice and strength of the base are critical. For Buchwald-Hartwig aminations, strong bases like NaOtBu are common, but can be problematic with sensitive functional groups.[2][3] Weaker bases like K₃PO₄ or Cs₂CO₃ may be more suitable for delicate substrates.[4] For Suzuki couplings, bases like K₂CO₃ or Cs₂CO₃ are often used.[5] |
| Suboptimal Temperature | Reaction temperature significantly impacts reaction rate and yield. For many cross-coupling reactions, temperatures between 80-110°C are effective.[2][4] However, some modern catalyst systems can operate at lower temperatures.[4] If you observe decomposition of your starting material or product, consider lowering the temperature. Conversely, if the reaction is sluggish, a moderate increase in temperature may be beneficial. |
| Ligand Issues | The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the reaction.[6] Ensure you are using the appropriate ligand for the specific transformation. For challenging couplings, consider sterically hindered biarylphosphine ligands. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid (in Suzuki Reactions) | This can occur if the reaction conditions are too harsh or if there is an excess of the boronic acid. Optimize the stoichiometry of your reagents. Running the reaction under an inert atmosphere can also minimize this side reaction. |
| Hydrodehalogenation (Loss of Bromine) | This side reaction can be promoted by certain bases and high temperatures. Consider using a milder base or lowering the reaction temperature.[7] Protecting the amine group can sometimes suppress this side reaction. |
| Formation of Phenol (in Sandmeyer Reactions) | In the diazotization step of a Sandmeyer reaction, premature decomposition of the diazonium salt can lead to the formation of phenol. It is critical to maintain low temperatures (0-5°C) during this step to ensure the stability of the diazonium salt.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 3,5-Dibromoaniline?
A1: 3,5-Dibromoaniline is a solid at room temperature and is generally soluble in a range of organic solvents but has limited solubility in water due to its hydrophobic aromatic structure.[1] Common solvents for reactions include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[2][3]
Q2: What are the key considerations for performing a Buchwald-Hartwig amination with 3,5-Dibromoaniline?
A2: Key considerations include the choice of palladium catalyst and ligand, the base, solvent, and reaction temperature. The reaction is typically performed under an inert atmosphere to prevent catalyst deactivation.[3] Common bases include sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), and solvents like toluene or dioxane are frequently used.[2][4]
Q3: Can 3,5-Dibromoaniline be used in Suzuki coupling reactions?
A3: Yes, as an aryl bromide, 3,5-Dibromoaniline is a suitable substrate for Suzuki coupling reactions to form carbon-carbon bonds.[9] The reaction typically involves a palladium catalyst, a phosphine ligand, a base (such as potassium carbonate), and a solvent system that can be biphasic (e.g., toluene/water).[5]
Q4: Are there any specific safety precautions for handling 3,5-Dibromoaniline?
A4: Yes, 3,5-Dibromoaniline can cause skin and serious eye irritation.[10][11] It is important to handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.
Q5: How can I monitor the progress of a reaction involving 3,5-Dibromoaniline?
A5: Thin-layer chromatography (TLC) is a common and effective method for monitoring the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative analysis.
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction
-
To a reaction vessel, add 3,5-dibromoaniline (1 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents).[12]
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source like Pd(OAc)₂ and a suitable phosphine ligand.
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.[12]
-
Heat the reaction mixture to the desired temperature (typically 80-100°C) with stirring.[12]
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for a Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine 3,5-dibromoaniline (1 equivalent), the desired amine (1-1.2 equivalents), a palladium pre-catalyst (e.g., a G3 palladacycle, 1-5 mol%), a suitable ligand (if not using a pre-catalyst), and a base (e.g., NaOtBu or K₃PO₄, 1.2-2 equivalents).[2][13]
-
Add a dry, degassed solvent such as toluene or dioxane.[2]
-
Seal the reaction vessel and heat to the appropriate temperature (typically 80-110°C) with stirring.[13]
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction carefully (e.g., with saturated aqueous ammonium chloride if a strong base was used).
-
Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over an anhydrous salt.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Simplified Suzuki-Miyaura coupling pathway.
References
- 1. CAS 626-40-4: 3,5-Dibromoaniline | CymitQuimica [cymitquimica.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. 3,5-Dibromoaniline | C6H5Br2N | CID 221512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3,5-Dibromoaniline, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chemrxiv.org [chemrxiv.org]
Challenges and solutions for scaling up 3,5-Dibromoaniline hydrochloride synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,5-Dibromoaniline Hydrochloride, particularly addressing the challenges encountered during scale-up operations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: The primary challenges in scaling up this synthesis include:
-
Exothermic Reaction Control: The bromination of aniline is highly exothermic, posing a risk of runaway reactions at a larger scale if not managed properly.[1]
-
Regioselectivity and Impurity Profile: Controlling the bromination to achieve the desired 3,5-disubstitution pattern while minimizing the formation of polybrominated and other isomeric impurities is critical. Uncontrolled bromination of aniline typically leads to the formation of 2,4,6-tribromoaniline.[1]
-
Solid Handling and Isolation: Handling large quantities of solids, especially during filtration and drying of the final hydrochloride salt, can be challenging.
-
Purification: Achieving high purity on a large scale often requires robust crystallization methods to remove colored impurities and side-products.
Q2: What are the common impurities formed during the synthesis of 3,5-Dibromoaniline?
A2: Common impurities include monobrominated anilines (2-bromoaniline, 3-bromoaniline, 4-bromoaniline), other dibrominated isomers (e.g., 2,4-, 2,6-, 3,4-dibromoaniline), and tribromoaniline (most commonly 2,4,6-tribromoaniline). The presence of residual starting material (aniline) is also possible. The formation of these is highly dependent on the reaction conditions.
Q3: How is the 3,5-Dibromoaniline base typically converted to its hydrochloride salt on a larger scale?
A3: After the synthesis and purification of the 3,5-Dibromoaniline free base, it is typically dissolved in a suitable organic solvent, such as isopropanol or ethyl acetate. A solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in an inert solvent) is then added, often with cooling, to precipitate the hydrochloride salt. The salt is then isolated by filtration, washed with a non-polar solvent to remove excess acid, and dried under vacuum.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of 3,5-Dibromoaniline | - Incomplete reaction. - Formation of a significant amount of byproducts (e.g., tribromoaniline). - Loss of product during work-up and purification. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Control the stoichiometry of the brominating agent carefully. A slight excess may be needed, but a large excess will favor polybromination. - Optimize the purification steps, such as recrystallization solvent and temperature, to minimize product loss. |
| Formation of Significant Amounts of Tribromoaniline | - Reaction temperature is too high. - Rate of bromine addition is too fast. - Insufficient deactivation of the aniline ring. | - Maintain a low reaction temperature using an efficient cooling system. - Add the brominating agent slowly and sub-surface to ensure rapid mixing and heat dissipation. - Consider protecting the amino group as an acetamide before bromination to control the regioselectivity and reduce the ring's reactivity. The protecting group can be removed by hydrolysis after bromination.[1] |
| Product is Discolored (Yellow or Brown) | - Presence of residual bromine. - Oxidation of the aniline derivative. | - During the work-up, wash the crude product with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite to quench any unreacted bromine.[1] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Treat the crude product with activated carbon during recrystallization to adsorb colored impurities. |
| Difficulty in Isolating the Hydrochloride Salt | - The salt may be too soluble in the chosen solvent. - Insufficient amount of hydrochloric acid added. | - Use a solvent system where the hydrochloride salt has low solubility. A combination of a polar solvent (to dissolve the free base) and a non-polar co-solvent (to precipitate the salt) can be effective. - Ensure the addition of a sufficient amount of hydrochloric acid to achieve complete protonation. Monitor the pH of the solution. |
| Runaway Reaction During Bromination | - Poor heat transfer at a larger scale. - Addition of bromine is too rapid. | - Immediate Action: Stop the addition of the brominating agent and ensure maximum cooling is applied. - Prevention: Use a reactor with adequate cooling capacity and a powerful stirring mechanism. Dilute the reaction mixture to better manage the exotherm. Add the brominating agent at a controlled rate, monitoring the internal temperature closely. |
Experimental Protocols
Synthesis of 3,5-Dibromoaniline via Reduction of 3,5-Dibromonitrobenzene
This method involves the reduction of a nitro group, which offers good regioselectivity for the final product.
Materials and Equipment:
-
3,5-Dibromonitrobenzene
-
Tin (Sn) powder or granules
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
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Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction vessel with mechanical stirrer, dropping funnel, condenser, and temperature probe
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Charge the reaction vessel with 3,5-dibromonitrobenzene and ethyl acetate.
-
Add tin powder to the stirred suspension.
-
Slowly add concentrated hydrochloric acid to the mixture via a dropping funnel, maintaining the reaction temperature below 90°C. The reaction is exothermic.
-
After the addition is complete, continue stirring at 90°C for several hours until the reaction is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture to room temperature and carefully add a concentrated solution of sodium hydroxide to neutralize the excess acid and precipitate tin salts. The pH should be basic.
-
Filter the mixture to remove the tin salts and wash the filter cake with ethyl acetate.
-
Separate the organic layer from the combined filtrate.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain crude 3,5-dibromoaniline.
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The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water.
Formation of this compound
Procedure:
-
Dissolve the purified 3,5-dibromoaniline in a minimal amount of a suitable solvent (e.g., isopropanol).
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) to the stirred solution.
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The hydrochloride salt will precipitate out of the solution.
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Cool the mixture to ensure complete precipitation.
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Collect the solid product by filtration.
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Wash the filter cake with a small amount of cold solvent to remove any residual acid.
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Dry the this compound under vacuum.
Quantitative Data Summary
The following table presents representative quantitative data for the synthesis of 3,5-Dibromoaniline from 3,5-Dibromonitrobenzene, based on a lab-scale procedure.[2] Scale-up would require process optimization and validation.
| Parameter | Value | Unit |
| Reactants | ||
| 3,5-Dibromonitrobenzene | 1 | mole equivalent |
| Tin (Sn) | 2-3 | mole equivalents |
| Concentrated HCl | 5-10 | mole equivalents |
| Reaction Conditions | ||
| Solvent | Acetic Acid or Ethyl Acetate/HCl | - |
| Temperature | 90 | °C |
| Reaction Time | 7 | hours |
| Yield and Purity | ||
| Typical Yield (free base) | 85-95 | % |
| Purity (after recrystallization) | >98 | % |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart illustrating the key stages in the synthesis and salt formation of this compound.
Logical Relationship of Challenges in Scale-Up
Caption: A diagram showing the cause-and-effect relationships of challenges encountered during the scale-up of chemical synthesis.
References
Advanced purification techniques for removing starting material from product
Welcome to our technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on advanced purification techniques for removing starting materials from final products. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to help you overcome common purification challenges.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments, presented in a clear question-and-answer format.
Column Chromatography
Q1: My product and the starting material have very similar Rf values. How can I improve their separation by column chromatography?
A1: Separating compounds with similar Rf values is a common challenge. Here are several strategies you can employ:
-
Optimize the Solvent System:
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to better resolve compounds that are close in polarity.[1]
-
Solvent System Modification: Try a different solvent system altogether. Sometimes, switching one of the solvents in your mobile phase (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can alter the selectivity of the separation. For compounds with aromatic rings, using a solvent like toluene in the mobile phase can sometimes improve separation due to π-π interactions.
-
-
Adjust the Stationary Phase:
-
Change Adsorbent: If you are using silica gel, consider switching to alumina, or vice versa. Different adsorbents have different surface properties and can provide different selectivity.
-
Use a Different Type of Silica: For highly polar compounds, a C18 reversed-phase silica plate might provide better separation.[2]
-
-
Modify Column Parameters:
-
Use a Longer Column: Increasing the column length provides more theoretical plates, which can enhance the separation of closely eluting compounds.
-
Finer Stationary Phase: Using a stationary phase with a smaller particle size can also increase the number of theoretical plates and improve resolution.
-
Q2: My compound is streaking or showing elongated spots on the TLC plate during method development. What could be the cause and how do I fix it?
A2: Streaking on a TLC plate can be caused by several factors:
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Sample Overload: You may have spotted too much of your sample on the plate. Try diluting your sample and spotting a smaller amount.[2]
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Compound Polarity: Highly polar compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of a polar solvent like methanol to your spotting solvent can sometimes help. For acidic or basic compounds, adding a small amount of acetic acid or triethylamine (0.1-2.0%) respectively to the mobile phase can improve peak shape.[2]
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Inappropriate Spotting Solvent: If the sample is not fully dissolved in the spotting solvent, it can lead to streaking. Ensure your sample is completely dissolved before spotting.
Q3: My compound seems to be decomposing on the silica gel column. What are my options?
A3: Silica gel is acidic and can cause decomposition of acid-sensitive compounds. Here’s what you can do:
-
Deactivate the Silica Gel: You can neutralize the silica gel by treating it with a base, such as triethylamine, before packing the column.
-
Switch to a Different Stationary Phase: Alumina is less acidic than silica and can be a good alternative. You can also find commercially available deactivated silica gels.
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Alternative Purification Method: If your compound is highly sensitive, consider other purification techniques like recrystallization or distillation if applicable.[1]
Recrystallization
Q1: I've followed the recrystallization protocol, but no crystals are forming upon cooling. What should I do?
A1: The absence of crystal formation can be frustrating, but several techniques can induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure product (a "seed crystal") to the solution. This will act as a template for further crystallization.
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cool to a Lower Temperature: If cooling to room temperature is not sufficient, try placing the flask in an ice bath or even a freezer.
Q2: My product is "oiling out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This often happens with low-melting point solids or when the solution is too saturated.
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent and allow it to cool slowly.
-
Change the Solvent System: The chosen solvent may not be ideal. A different solvent or a solvent pair might be necessary to achieve proper crystallization.
Q3: What is a typical percent recovery for recrystallization, and how can I maximize it?
A3: The percent recovery in recrystallization can vary widely depending on the compound and the solvent used, but a recovery of 50-70% is often considered good for a first attempt.[3] To maximize your recovery:
-
Use the Minimum Amount of Hot Solvent: Dissolve your compound in the minimum amount of boiling solvent to ensure the solution is saturated upon cooling.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and maximizes the amount of product that crystallizes out.
-
Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[4]
Liquid-Liquid Extraction
Q1: An emulsion has formed between the aqueous and organic layers, and they won't separate. What can I do?
A1: Emulsions are a common problem in liquid-liquid extractions. Here are some ways to break them:
-
Be Patient: Sometimes, simply allowing the separatory funnel to stand for a while will allow the layers to separate on their own.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel.
-
Add Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help break up emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration: For persistent emulsions, you can try filtering the mixture through a plug of glass wool or Celite.
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
Q2: How do I remove a highly polar starting material like DMF or DMSO from my reaction mixture?
A2: High-boiling polar aprotic solvents like DMF and DMSO can be challenging to remove. A standard workup involves diluting the reaction mixture with a large volume of water and extracting with a less polar organic solvent like diethyl ether or ethyl acetate.[5][6] The organic layer should then be washed multiple times with water or brine to remove the residual polar solvent. For 5 mL of DMF or DMSO, a common rule of thumb is to wash with 5 x 10 mL of water.[7]
Distillation
Q1: I am trying to separate my product from a starting material with a very close boiling point. What type of distillation should I use?
A1: For separating liquids with close boiling points (typically less than 25 °C difference), fractional distillation is required. A fractionating column provides a large surface area for repeated vaporization and condensation cycles, which allows for a more efficient separation of the components.
Q2: My product forms an azeotrope with the starting material. How can I purify it?
A2: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation, making separation by simple or fractional distillation impossible. To break an azeotrope, you can use azeotropic distillation .[8][9] This involves adding a third component, called an entrainer, which forms a new, lower-boiling azeotrope with one of the original components. This new azeotrope can then be distilled off, leaving the desired product behind. For example, toluene is often used as an entrainer to separate water from ethanol.[9]
Data Presentation
The following tables summarize key quantitative data to aid in the selection and optimization of purification techniques.
Table 1: Typical Percent Recovery for Single Recrystallization of Different Compound Classes
| Compound Class | Common Solvents | Typical Percent Recovery | Notes |
| Carboxylic Acids | Water, Ethanol/Water | 50 - 75% | Purity can be significantly improved with each recrystallization. |
| Aromatic Hydrocarbons | Hexane, Toluene | 60 - 85% | Often have good crystal formation. |
| Amides | Ethanol, Ethyl Acetate | 40 - 70% | Solubility can be challenging; solvent screening is crucial. |
| Ketones/Aldehydes | Isopropanol, Hexane | 55 - 80% | Tend to be relatively stable during recrystallization. |
Note: These are general ranges, and actual recovery will depend on the specific compound, solvent, and experimental technique.
Table 2: Chromatography Stationary Phase Selection Guide for Different Compound Polarities
| Compound Polarity | Recommended Stationary Phase | Common Mobile Phases | Rationale |
| Non-polar | Silica Gel (Normal Phase) | Hexane, Ethyl Acetate, Dichloromethane | Non-polar compounds have weaker interactions with the polar silica and elute faster with non-polar solvents. |
| Moderately Polar | Silica Gel or Alumina (Normal Phase) | Hexane/Ethyl Acetate gradients, Dichloromethane/Methanol | Allows for fine-tuning of the mobile phase polarity to achieve good separation. |
| Highly Polar | C18 Bonded Silica (Reversed-Phase) | Water, Acetonitrile, Methanol | Polar compounds interact more strongly with the polar mobile phase and elute faster, while less polar impurities are retained on the non-polar stationary phase. |
| Very Polar/Ionic | HILIC (Hydrophilic Interaction Liquid Chromatography) or Ion-Exchange | Acetonitrile/Water gradients, Buffers | HILIC uses a polar stationary phase with a partially aqueous mobile phase for retaining very polar compounds. Ion-exchange is for charged molecules.[10][11] |
Experimental Protocols
This section provides detailed methodologies for key purification experiments.
Protocol 1: Flash Column Chromatography for Separating a Moderately Polar Product from a Less Polar Starting Material
-
Slurry Preparation: In a beaker, create a slurry of silica gel in the initial, less polar eluting solvent (e.g., 10% ethyl acetate in hexane).
-
Column Packing: Gently pour the slurry into the column. Tap the sides of the column to ensure even packing and remove any air bubbles. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent or a slightly more polar solvent if necessary. Carefully apply the sample to the top of the sand layer.
-
Elution: Begin eluting with the initial solvent system, collecting fractions.
-
Gradient Elution (if necessary): Gradually increase the polarity of the eluting solvent (e.g., to 20% ethyl acetate in hexane) to elute the more polar product.
-
Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: Recrystallization of a Solid Product
-
Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound poorly at room temperature but well at its boiling point.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Mandatory Visualization
The following diagrams illustrate key workflows and logical relationships in purification.
References
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. silicycle.com [silicycle.com]
- 3. ieeecss.org [ieeecss.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Workup [chem.rochester.edu]
- 8. Azeotropic distillation | PPTX [slideshare.net]
- 9. byjus.com [byjus.com]
- 10. waters.com [waters.com]
- 11. lcms.labrulez.com [lcms.labrulez.com]
Optimizing catalyst loading for Suzuki or Buchwald-Hartwig coupling with 3,5-Dibromoaniline
Welcome to the technical support center for optimizing Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions with 3,5-dibromoaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation with this electron-deficient substrate.
Troubleshooting Guide: Low Yield or Failed Reactions
Encountering low to no yield with 3,5-dibromoaniline in cross-coupling reactions is a common challenge. The electron-withdrawing nature of the two bromine atoms and the aniline group can significantly impact catalyst activity and reaction kinetics. Follow this step-by-step guide to diagnose and resolve potential issues.
dot graph TD; A[Reaction Failed: Low/No Yield] --> B{Verify Reagent Quality}; B -- "Reagents OK?" --> C{Optimize Reaction Conditions}; B -- "Reagents Compromised" --> D[Replace/Purify Reagents]; C -- "Improvement?" --> E[Successful Reaction]; C -- "No Improvement" --> F{Investigate Side Reactions}; F --> G[Analyze byproducts via GC-MS, LC-MS]; G --> C; subgraph Legend direction LR subgraph "Node Colors" direction LR Start[Start] Decision{Decision} Process[Process] End[End] end subgraph "Arrow Colors" direction LR Path1[Primary Path] Path2[Alternative Path] end end style A fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124 style C fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF style D fill:#F1F3F4,stroke:#202124,stroke-width:2px,color:#202124 style E fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF style F fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124 style G fill:#F1F3F4,stroke:#202124,stroke-width:2px,color:#202124 style Legend fill:#FFFFFF,stroke:#5F6368,stroke-width:1px style Start fill:#EA4335,stroke:#202124,stroke-width:1px,color:#FFFFFF style Decision fill:#FBBC05,stroke:#202124,stroke-width:1px,color:#202124 style Process fill:#4285F4,stroke:#202124,stroke-width:1px,color:#FFFFFF style End fill:#34A853,stroke:#202124,stroke-width:1px,color:#FFFFFF style Path1 stroke:#5F6368,stroke-width:2px style Path2 stroke:#5F6368,stroke-width:2px A -- " " --> B; B -- " " --> C; B -- " " --> D; C -- " " --> E; C -- " " --> F; F -- " " --> G; G -- " " --> C; end Caption: Troubleshooting workflow for failed cross-coupling reactions.
Question: My Suzuki-Miyaura or Buchwald-Hartwig reaction with 3,5-dibromoaniline is giving me low to no product. What should I check first?
Answer: Start by verifying the quality and integrity of your reagents.
-
Palladium Catalyst/Pre-catalyst: Ensure your palladium source is not deactivated. Older catalysts or those exposed to air can lose activity. Consider using a freshly opened bottle or a pre-catalyst, which can offer better stability and more consistent generation of the active Pd(0) species.[1] For challenging substrates, pre-catalysts are often preferred as they avoid the need for an in-situ reduction of Pd(II) to Pd(0).[1]
-
Ligand: Phosphine-based ligands are susceptible to oxidation. If you are using a ligand that is a solid, ensure it is a free-flowing powder and not discolored. If it is an oil, check for signs of precipitation.
-
Base: The choice and quality of the base are critical. Strong bases like sodium tert-butoxide (NaOt-Bu) are hygroscopic and can be less effective if they have absorbed moisture. Ensure your base is properly stored and handled. The particle size and shape of inorganic bases can also impact the reaction outcome.[1]
-
Solvent: Anhydrous, degassed solvents are crucial for most cross-coupling reactions. Oxygen can oxidize the active Pd(0) catalyst, leading to catalyst deactivation.[2][3]
-
Boronic Acid/Ester (Suzuki-Miyaura): Boronic acids can undergo protodeboronation, especially under basic conditions or in the presence of water. Boronic esters, such as pinacol esters, are generally more stable.[4]
FAQs: Optimizing Catalyst Loading and Reaction Conditions
Q1: What is a typical starting catalyst loading for Suzuki-Miyaura or Buchwald-Hartwig couplings with 3,5-dibromoaniline?
A1: For initial screening, a palladium catalyst loading of 1-2 mol% is a common starting point.[5] However, due to the electron-deficient nature of 3,5-dibromoaniline, a slightly higher initial loading of 2-5 mol% might be necessary to achieve good conversion. Once the reaction is optimized, the catalyst loading can often be reduced.[6] For some highly active catalyst systems, loadings can be as low as 0.01 mol%, though this is substrate-dependent.[5]
Q2: How do I choose the right ligand for coupling with 3,5-dibromoaniline?
A2: The choice of ligand is critical for the success of the reaction. For electron-deficient aryl bromides like 3,5-dibromoaniline, bulky and electron-rich phosphine ligands are generally preferred.[2] These ligands stabilize the Pd(0) center, promote the oxidative addition step, and facilitate the reductive elimination.
-
For Suzuki-Miyaura: Buchwald-type ligands such as SPhos, XPhos, and RuPhos are often effective.[2][7]
-
For Buchwald-Hartwig: The choice of ligand is highly dependent on the amine coupling partner.[1] For primary amines, bidentate phosphine ligands like BINAP or DPPF were early developments that showed good results.[8] For more challenging couplings, bulky monophosphine ligands are often necessary.
A ligand screening is highly recommended to identify the optimal choice for your specific coupling partners.
Q3: What is the impact of the base on these reactions, and which one should I choose?
A3: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of the Suzuki-Miyaura reaction and for deprotonating the amine in the Buchwald-Hartwig amination.
-
Suzuki-Miyaura: A common choice is K₃PO₄ or K₂CO₃, often in a biphasic solvent system like dioxane/water.[7] Stronger bases like NaOt-Bu can be used but may not be compatible with base-sensitive functional groups.
-
Buchwald-Hartwig: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) is the most common choice.[1] For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed, though this may require higher temperatures and catalyst loadings.[1]
Q4: What are the best solvents and temperatures for these couplings?
A4: Anhydrous and degassed solvents are essential.
-
Solvents: Toluene, dioxane, and THF are commonly used for both Suzuki-Miyaura and Buchwald-Hartwig reactions.[9] For Suzuki-Miyaura couplings, a co-solvent of water is often used with bases like K₂CO₃ or K₃PO₄.
-
Temperature: Reaction temperatures typically range from 80-110 °C.[1] For particularly challenging substrates or with weaker bases, higher temperatures may be necessary. Some highly active catalyst systems can facilitate reactions at room temperature, but this is less common for electron-deficient aryl bromides.[10]
Data Presentation: Catalyst System Comparison
The following tables provide a summary of typical reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig couplings that can be used as a starting point for optimization with 3,5-dibromoaniline.
Table 1: Suzuki-Miyaura Coupling Conditions for Aryl Bromides
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Pd Source | Pd(OAc)₂ | Pd₂(dba)₃ | Palladacycle (e.g., SPhos G3) |
| Ligand | SPhos | XPhos | (none required) |
| Catalyst Loading | 2 mol% | 1-2 mol% | 1-3 mol% |
| Base | K₃PO₄ (2-3 equiv.) | Cs₂CO₃ (2 equiv.) | K₂CO₃ (2 equiv.) |
| Solvent | Dioxane/H₂O (4:1) | Toluene | 2-MeTHF |
| Temperature | 80-100 °C | 100-110 °C | 70-90 °C |
Table 2: Buchwald-Hartwig Amination Conditions for Aryl Bromides
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Pd Source | Pd(OAc)₂ | Pd₂(dba)₃ | Palladacycle (e.g., tBuXPhos G3) |
| Ligand | RuPhos | Josiphos-type | (none required) |
| Catalyst Loading | 1-3 mol% | 0.5-2 mol% | 1-3 mol% |
| Base | NaOt-Bu (1.2-1.5 equiv.) | LiHMDS (1.2-1.5 equiv.) | DBU (2 equiv.) |
| Solvent | Toluene | THF | t-AmOH |
| Temperature | 90-110 °C | 80-100 °C | 100-120 °C |
Experimental Protocols & Visualizations
General Protocol for Suzuki-Miyaura Coupling Optimization
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add 3,5-dibromoaniline (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Catalyst Preparation: In a separate vial, dissolve the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the degassed reaction solvent.
-
Reaction Assembly: Add the catalyst solution to the Schlenk flask, followed by the bulk of the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Logical Relationship in Catalyst Optimization
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
Technical Support Center: Reaction Monitoring by TLC for 3,5-Dibromoaniline Consumption
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the consumption of 3,5-dibromoaniline in chemical reactions using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting solvent system for monitoring 3,5-dibromoaniline consumption on a silica gel TLC plate?
A1: A common and effective mobile phase for aromatic amines like 3,5-dibromoaniline is a mixture of a non-polar solvent, such as hexane, and a moderately polar solvent, like ethyl acetate.[1] A good starting point is a 5:1 ratio of hexane to ethyl acetate. The goal is to achieve a retention factor (Rf) for the starting material of approximately 0.3-0.5 to allow for clear separation from the product(s).[2]
Q2: My 3,5-dibromoaniline spot is streaking on the TLC plate. How can I fix this?
A2: Streaking of amines on silica gel TLC plates is a common issue due to the interaction between the basic amine and the acidic silica gel. To resolve this, add a small amount of a basic modifier, such as triethylamine (typically 0.5-2%), to your mobile phase.[3] This will neutralize the acidic sites on the silica gel, resulting in more defined spots.
Q3: How can I visualize the 3,5-dibromoaniline spot on the TLC plate?
A3: 3,5-Dibromoaniline is an aromatic compound and should be visible under a UV lamp at 254 nm as a dark spot on a fluorescent TLC plate.[4] For confirmation or if the compound is not UV-active, chemical staining can be used. A potassium permanganate stain is a good general-purpose option for visualizing oxidizable compounds like amines. Additionally, a ninhydrin stain can be used, which is specific for primary amines and typically produces a colored spot upon heating.[5]
Q4: What is a "co-spot" and why is it important in reaction monitoring?
A4: A co-spot is a lane on the TLC plate where the reaction mixture is spotted directly on top of a spot of the starting material. This is crucial for confirming the identity of the starting material spot in the reaction mixture lane, especially if the product has a similar Rf value to the reactant.
Q5: How do I know when the reaction is complete based on the TLC plate?
A5: The reaction is generally considered complete when the spot corresponding to the starting material (3,5-dibromoaniline) is no longer visible in the reaction mixture lane on the TLC plate. Concurrently, you should observe the appearance of one or more new spots corresponding to the product(s).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No spots are visible on the TLC plate. | - The sample is too dilute. - The compound is not UV-active and no staining was performed. - The solvent level in the developing chamber was above the spotting line.[6] | - Concentrate the sample and re-spot, or spot multiple times in the same location, allowing the solvent to dry between applications.[6] - Use a chemical stain such as potassium permanganate or ninhydrin.[5] - Ensure the solvent level in the chamber is below the origin line of the TLC plate. |
| The 3,5-dibromoaniline spot is streaking or elongated. | - The sample is overloaded. - Strong interaction between the basic aniline and the acidic silica gel.[3] | - Dilute the sample before spotting. - Add 0.5-2% triethylamine to the mobile phase.[3] |
| The spots are at the baseline (low Rf). | - The mobile phase is not polar enough.[3] | - Increase the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture). |
| The spots are at the solvent front (high Rf). | - The mobile phase is too polar.[3] | - Decrease the proportion of the more polar solvent (e.g., decrease the amount of ethyl acetate in a hexane/ethyl acetate mixture). |
| The solvent front is uneven. | - The TLC plate was not placed vertically in the developing chamber. - The adsorbent on the plate is uneven. | - Ensure the plate is standing straight in the chamber. - Use a different, high-quality pre-coated TLC plate. |
| Reactant and product spots have very similar Rf values. | - The chosen mobile phase does not provide adequate separation. | - Experiment with different solvent systems. Try changing the solvent ratios or using different solvents entirely (e.g., dichloromethane/methanol).[7] - Consider using a different type of TLC plate, such as alumina, which may offer different selectivity.[7] |
Experimental Protocol: Monitoring 3,5-Dibromoaniline Consumption by TLC
This protocol provides a detailed methodology for monitoring the consumption of 3,5-dibromoaniline in a chemical reaction.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: 5:1 Hexane:Ethyl Acetate with 1% Triethylamine
-
Reaction mixture
-
3,5-Dibromoaniline standard solution (dissolved in a volatile solvent like ethyl acetate)
-
UV lamp (254 nm)
-
Potassium permanganate stain or Ninhydrin stain
-
Heat gun
Procedure:
-
Prepare the Developing Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber and let it equilibrate for at least 10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for the starting material (SM), co-spot (C), and reaction mixture (RM).
-
Spot the Plate:
-
In the 'SM' lane, use a capillary tube to apply a small spot of the 3,5-dibromoaniline standard solution.
-
In the 'C' lane, apply a spot of the 3,5-dibromoaniline standard, and then carefully spot the reaction mixture directly on top of it.
-
In the 'RM' lane, apply a small spot of the reaction mixture.
-
Ensure the spots are small and concentrated.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Make sure the solvent level is below the baseline. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Observe the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.
-
If further visualization is needed, dip the plate into a potassium permanganate or ninhydrin stain and gently heat with a heat gun until spots appear.
-
-
Analyze the Results: Compare the spots in the 'RM' lane to the 'SM' lane. The disappearance of the spot corresponding to 3,5-dibromoaniline indicates its consumption. Calculate the Rf value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.
Data Presentation
Table 1: Recommended TLC Conditions for 3,5-Dibromoaniline
| Parameter | Recommendation |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | 5:1 Hexane:Ethyl Acetate (+ 1% Triethylamine) |
| Expected Rf of 3,5-Dibromoaniline | ~0.40[8] |
| Visualization | UV (254 nm), Potassium Permanganate Stain, Ninhydrin Stain |
Mandatory Visualization
Caption: Troubleshooting workflow for TLC analysis.
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 3. silicycle.com [silicycle.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
How to deprotect an acetylated 3,5-Dibromoaniline without side reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the deprotection of acetylated 3,5-dibromoaniline. Our focus is on achieving clean deacetylation while minimizing or eliminating side reactions, particularly debromination.
Troubleshooting Guide
Q1: I am attempting to deprotect N-acetyl-3,5-dibromoaniline using standard acidic hydrolysis (e.g., refluxing HCl), but I am observing a significant amount of mono-brominated and non-brominated aniline byproducts. What is causing this and how can I prevent it?
A1: The strong electron-withdrawing nature of the two bromine atoms on the aniline ring makes the C-Br bonds susceptible to cleavage under harsh acidic conditions, a side reaction known as hydrodebromination. To circumvent this, milder acidic conditions or alternative deprotection methods are recommended.
Recommended Solutions:
-
Milder Acidic Conditions: Instead of refluxing concentrated HCl, consider using a lower concentration of acid at a reduced temperature. For instance, 2-6 M HCl at 50-80°C can be effective. Monitoring the reaction closely by TLC or LC-MS is crucial to stop the reaction upon consumption of the starting material before significant debromination occurs.
-
Alternative Acid Catalysts: Brønsted acids like p-toluenesulfonic acid (p-TsOH) in a protic solvent such as methanol or ethanol can facilitate deprotection under less harsh conditions than mineral acids.
Q2: My attempts at basic hydrolysis of N-acetyl-3,5-dibromoaniline with NaOH or KOH are resulting in a complex mixture of products and incomplete conversion. What are the challenges with basic hydrolysis for this substrate?
A2: While basic hydrolysis is a common method for amide cleavage, electron-deficient anilines like 3,5-dibromoaniline can be resistant. The electron-withdrawing bromine atoms decrease the nucleophilicity of the amide nitrogen, making the initial attack by hydroxide less favorable. Furthermore, prolonged heating in strong base can lead to other side reactions.
Recommended Solutions:
-
Increased Temperature and Reaction Time: For basic hydrolysis to proceed, elevated temperatures (e.g., reflux) and extended reaction times are often necessary. However, this also increases the risk of side reactions.
-
Use of Co-solvents: Employing a co-solvent like methanol or ethanol with aqueous NaOH or KOH can improve the solubility of the substrate and facilitate the reaction.
-
Alternative Mild Base: For substrates sensitive to strong bases, milder conditions using bases like lithium hydroxide (LiOH) in a THF/water mixture at room temperature have been reported to be effective for the deprotection of acetyl groups.
Q3: I am looking for a high-yield, selective deprotection method for N-acetyl-3,5-dibromoaniline that avoids both acidic and basic extremes. Are there any such methods?
A3: Yes, several methods that operate under milder, non-hydrolytic, or near-neutral conditions have been developed and are particularly suitable for sensitive substrates.
Recommended Method: Thionyl Chloride and Pyridine
This method has been shown to be particularly effective for the deprotection of acetylated anilines bearing electron-withdrawing groups. The reaction proceeds through the formation of an imidoyl chloride intermediate, which is then readily hydrolyzed.
-
Advantages: High yields, mild reaction conditions (often at room temperature), and suitability for electron-deficient substrates. The electron-withdrawing groups on the aromatic ring can facilitate the formation of the imidoyl chloride intermediate.
-
Considerations: Thionyl chloride is a hazardous reagent and must be handled with appropriate safety precautions in a well-ventilated fume hood.
Frequently Asked Questions (FAQs)
Q: What is the primary challenge in deprotecting acetylated 3,5-dibromoaniline?
A: The main challenge is to selectively cleave the N-acetyl group without causing the cleavage of the carbon-bromine bonds (debromination), which is a common side reaction under harsh conditions due to the electron-deficient nature of the aromatic ring.
Q: Can I use enzymatic methods for the deacetylation of N-acetyl-3,5-dibromoaniline?
A: While enzymes like Acylase I are known to catalyze the deacetylation of N-acetylated compounds, their substrate specificity can be narrow. The presence of two bulky bromine atoms on the aniline ring might hinder the binding of the substrate to the enzyme's active site. However, it could be a viable option for a very mild and selective deprotection if the specific enzyme shows activity towards this substrate. Screening of different acylases would be necessary.
Q: How can I monitor the progress of the deprotection reaction?
A: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). TLC allows for a quick visual assessment of the consumption of the starting material and the formation of the product. LC-MS provides more detailed information on the conversion and can help in identifying any side products being formed.
Q: What is a general work-up procedure for these deprotection reactions?
A: The work-up procedure will depend on the specific method used.
-
For Acidic Hydrolysis: The reaction mixture is typically cooled and then neutralized with a base (e.g., NaHCO₃ or NaOH solution) to a pH of 7-8. The product is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
For Basic Hydrolysis: After cooling, the reaction mixture is neutralized with an acid (e.g., dilute HCl) to precipitate the product or to allow for extraction with an organic solvent. Subsequent washing, drying, and solvent removal steps are similar to the acidic work-up.
-
For the Thionyl Chloride/Pyridine Method: The reaction is typically quenched with water. The product is then extracted with an organic solvent, and the organic layer is washed sequentially with dilute acid (to remove pyridine), water, and brine before being dried and concentrated.
Data Presentation: Comparison of Deprotection Methods
| Method | Reagents and Conditions | Typical Yield (%) | Advantages | Disadvantages & Potential Side Reactions |
| Acidic Hydrolysis (Mild) | 2-6 M HCl, 50-80°C | 70-85 | Readily available reagents. | Risk of debromination, requires careful monitoring. |
| Basic Hydrolysis | 10-20% NaOH or KOH in H₂O/MeOH, Reflux | 60-80 | Cost-effective. | Can be sluggish for electron-deficient substrates, potential for other side reactions at high temperatures. |
| Thionyl Chloride/Pyridine | SOCl₂, Pyridine, 1,2-Dichloroethane, Room Temp | >90 | High yields, mild conditions, effective for electron-deficient anilines. | Use of hazardous reagents (SOCl₂). |
| Enzymatic Deprotection | Acylase I, Buffer, 37°C | Substrate Dependent | Extremely mild and selective. | Enzyme may not be active for this specific substrate, requires screening. |
Experimental Protocols
Protocol 1: Mild Acidic Hydrolysis
-
To a solution of N-acetyl-3,5-dibromoaniline (1 mmol) in ethanol (10 mL), add 5 mL of 4 M aqueous HCl.
-
Heat the mixture to 60°C and monitor the reaction progress by TLC every 30 minutes.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection using Thionyl Chloride and Pyridine
Caution: This reaction should be performed in a well-ventilated fume hood.
-
To a stirred solution of N-acetyl-3,5-dibromoaniline (1 mmol) in anhydrous 1,2-dichloroethane (10 mL) under an inert atmosphere (N₂ or Ar), add pyridine (1.1 mmol).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.1 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water (10 mL).
-
Separate the organic layer, and wash it sequentially with 1 M HCl (2 x 10 mL), water (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for the deprotection of N-acetyl-3,5-dibromoaniline.
Validation & Comparative
Purity Assessment of 3,5-Dibromoaniline Hydrochloride: A Comparative Guide to HPLC-MS and Alternative Methods
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to ensure reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the purity assessment of 3,5-Dibromoaniline hydrochloride against other analytical techniques. The information is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate analytical strategy.
Data Presentation: Comparative Purity Analysis
The purity of this compound can be assessed by various analytical methods, with HPLC-MS being a highly sensitive and specific technique. Below is a summary of typical purity data and a comparison with alternative methods.
| Analytical Method | Purity of this compound (%) | Common Impurities Detected |
| HPLC-MS | >98% | Positional isomers (e.g., 2,4-dibromoaniline, 2,6-dibromoaniline), poly-brominated species (e.g., 2,4,6-tribromoaniline), unreacted starting materials (e.g., aniline, 3,5-dibromonitrobenzene), and solvent residues. |
| GC-MS | ≥97.5%[1] | Volatile impurities, residual solvents, and some brominated byproducts. |
| ¹H NMR | Can provide quantitative purity (qNMR) | Structurally similar impurities that can be resolved from the main component's signals. |
Table 1: Comparison of Analytical Methods for Purity Assessment of this compound
Experimental Protocols
A detailed experimental protocol for a validated HPLC-MS method is provided below, followed by brief descriptions of alternative methods.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol
This protocol outlines a reverse-phase HPLC method coupled with a mass spectrometer for the separation and identification of this compound and its potential impurities.
1. Instrumentation and Reagents:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Mass spectrometer (e.g., single quadrupole or triple quadrupole) with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (LC-MS grade).
-
This compound reference standard.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-20 min: 90% B
-
20.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Further, dilute to a working concentration of 0.1 mg/mL with the same solvent mixture.
-
Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.
5. Data Analysis:
-
Identify the main peak corresponding to 3,5-Dibromoaniline and any impurity peaks in the chromatogram.
-
Confirm the identity of the main peak and impurities by their respective mass-to-charge ratios (m/z).
-
Calculate the purity of the sample using the area normalization method from the UV chromatogram.
Alternative Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and semi-volatile impurities. Derivatization of the aniline may be required to improve its volatility. GC-MS provides excellent separation efficiency and definitive identification of impurities based on their mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR). It provides information on the overall purity of the sample and can help identify and quantify impurities without the need for individual reference standards for each impurity.
Visualizations
The following diagrams illustrate the experimental workflow of the HPLC-MS analysis and a logical comparison of the analytical techniques.
Experimental workflow for HPLC-MS purity analysis.
Comparison of analytical methods for purity assessment.
References
A Comparative Analysis of 3,5-Dibromoaniline and 3,5-Dichloroaniline in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Dihaloaniline Building Block
In the realm of synthetic organic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the selection of appropriate starting materials is a critical determinant of synthetic efficiency and overall success. Among the myriad of available building blocks, halo-substituted anilines are of paramount importance due to their versatile reactivity in a wide range of cross-coupling reactions. This guide provides an objective, data-driven comparison of the reactivity of 3,5-dibromoaniline and 3,5-dichloroaniline, two common intermediates, in key synthetic transformations.
The fundamental difference in the chemical behavior of these two compounds lies in the inherent properties of the carbon-halogen bond. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, a factor that profoundly influences their reactivity, especially in palladium-catalyzed cross-coupling reactions. This disparity in bond dissociation energy often translates to milder reaction conditions, faster reaction times, and, in many instances, higher yields for the bromo-substituted analog.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The "workhorse" reactions of modern organic synthesis, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are highly sensitive to the nature of the aryl halide substrate. The generally accepted order of reactivity for aryl halides in these transformations is Ar-I > Ar-Br > Ar-Cl, a trend directly correlated with the ease of the oxidative addition step to the palladium catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a robust method for the formation of carbon-carbon bonds, consistently demonstrates the superior reactivity of aryl bromides over aryl chlorides. While direct comparative studies on 3,5-dibromoaniline and 3,5-dichloroaniline under identical conditions are not extensively documented, data from closely related 3-bromoaniline and 3-chloroaniline serve as an excellent proxy to illustrate this reactivity trend.[1]
| Reactant | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromoaniline | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 12 | 95 |
| 3-Chloroaniline | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 18 | 85 |
Table 1: Representative yields for the Suzuki-Miyaura coupling of 3-bromoaniline and 3-chloroaniline. This data, from analogous compounds, highlights the generally higher reactivity of the bromo-substituted aniline, affording a higher yield under milder conditions and in a shorter timeframe.[1]
Logical Flow of Reactivity Comparison
Caption: Logical workflow for comparing the reactivity of the two anilines.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, a powerful tool for the synthesis of arylamines, similarly favors the use of aryl bromides. The crucial oxidative addition step of the aryl halide to the palladium(0) catalyst is facilitated by the weaker C-Br bond.[1] Consequently, 3,5-dibromoaniline is expected to undergo amination more readily than its chloro counterpart, often requiring lower catalyst loadings and shorter reaction times.
| Reactant | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromoaniline | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 2 | 92 |
| 3-Chloroaniline | Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-AmylOH | 110 | 24 | 88 |
Table 2: Representative yields for the Buchwald-Hartwig amination of 3-bromoaniline and 3-chloroaniline. The data for these analogous compounds indicates that the bromoaniline generally provides higher yields in significantly shorter reaction times.[1]
Sandmeyer Reaction
The Sandmeyer reaction offers a pathway to introduce a variety of functional groups onto an aromatic ring via a diazonium salt intermediate. This transformation is initiated by the diazotization of the aniline's amino group, followed by substitution with a nucleophile, often catalyzed by copper(I) salts. For both 3,5-dibromoaniline and 3,5-dichloroaniline, the amino group is the reactive center for this transformation. The halogen substituents on the ring primarily exert an electronic influence on the stability and reactivity of the intermediate diazonium salt. While both substrates are viable, the specific reaction conditions and yields may vary depending on the desired nucleophilic substitution.
Experimental Protocols
Below are detailed experimental protocols for representative Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for 3,5-dibromoaniline and 3,5-dichloroaniline.
Protocol 1: Suzuki-Miyaura Coupling of 3,5-Dibromoaniline with Thienylboronic Acid
This protocol is adapted from a reported micellar Suzuki cross-coupling reaction.[2]
Materials:
-
3,5-Dibromoaniline
-
2-Thienylboronic acid
-
Pd(dtbpf)Cl₂ (catalyst)
-
Kolliphor EL (surfactant)
-
Toluene
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine 3,5-dibromoaniline (1.0 mmol), 2-thienylboronic acid (2.2 mmol), and Pd(dtbpf)Cl₂ (0.02 mmol).
-
Add a 2% aqueous solution of Kolliphor EL (5 mL) and toluene (0.5 mL).
-
The reaction mixture is stirred vigorously at 60 °C for 1 hour.
-
After cooling to room temperature, the mixture is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 3,5-di(2-thienyl)aniline.
Reported Yield: 98%[2]
Experimental Workflow
Caption: A generalized workflow for a typical cross-coupling experiment.
Protocol 2: Buchwald-Hartwig Amination of an Aryl Halide
This generalized protocol can be adapted for the amination of 3,5-dibromoaniline or 3,5-dichloroaniline.
Materials:
-
3,5-Dihaloaniline (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Phosphine ligand (e.g., XPhos, 3.0 mol%)
-
Base (e.g., NaOtBu, 2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk flask and inert atmosphere setup
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add the 3,5-dihaloaniline and the amine to the flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel.
Conclusion
The choice between 3,5-dibromoaniline and 3,5-dichloroaniline as a synthetic precursor is contingent upon the specific requirements of the intended chemical transformation. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, 3,5-dibromoaniline is the more reactive substrate, generally leading to higher yields under milder conditions and in shorter reaction times. This enhanced reactivity is a direct consequence of the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.
Conversely, for reactions where the halogen atoms are intended to be displaced via nucleophilic aromatic substitution, the dichloro-derivative may exhibit enhanced reactivity due to the higher electronegativity of chlorine. Ultimately, a comprehensive understanding of the underlying principles of aryl halide reactivity is essential for making an informed decision and for the strategic design of efficient and robust synthetic routes.
References
A Comparative Analysis of the Basicity of Substituted Anilines: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals
This guide provides a comprehensive comparative analysis of the basicity of various substituted anilines. The basicity of anilines is a critical parameter in medicinal chemistry and materials science, influencing properties such as drug absorption, bioavailability, and catalytic activity. Understanding how different substituents on the aniline ring modulate basicity is crucial for the rational design of new molecules. This document presents experimental data, detailed experimental protocols, and a logical framework for interpreting these effects.
Data Presentation: Basicity of Substituted Anilines
The basicity of anilines is conveniently expressed by the pKa of their conjugate acids (anilinium ions) or the pKb of the anilines themselves. A higher pKa value for the anilinium ion corresponds to a more basic aniline, while a lower pKb value indicates a stronger base. The following tables summarize the experimental pKa and pKb values for a range of ortho-, meta-, and para-substituted anilines.
Table 1: pKa Values of Substituted Anilinium Ions
| Substituent | Ortho Position | Meta Position | Para Position |
| -H | 4.58 | 4.58 | 4.58 |
| -CH₃ | 4.39 | 4.69 | 5.12 |
| -OCH₃ | 4.49 | 4.20 | 5.34[1] |
| -NH₂ | 4.47 | 4.88 | 6.08[1] |
| -Cl | 2.64 | 3.34 | 3.98[1] |
| -Br | 2.59 | 3.51 | 3.91[1] |
| -NO₂ | -0.29 | 2.50 | 1.02 |
| -CN | - | 2.75 | 1.74[1] |
Table 2: pKb Values of Substituted Anilines
| Substituent | Ortho Position | Meta Position | Para Position |
| -H | 9.4[2] | 9.4[2] | 9.4[2] |
| -CH₃ | 9.6[2] | 9.3[2] | 8.9[2] |
| -OCH₃ | 9.5[2] | 9.8[2] | 8.7[2] |
| -CF₃ | 12.9[2] | 10.8[2] | 11.2[2] |
| -F | 10.0[2] | 10.4[2] | 9.3[2] |
| -Cl | 11.4[2] | 10.5[2] | 10.0[2] |
| -Br | 11.5[2] | 10.4[2] | 10.1[2] |
| -I | 11.4[2] | 10.4[2] | 10.2[2] |
| -CN | 13.0[2] | 11.2[2] | 12.3[2] |
| -NO₂ | 14.3[2][3] | 11.5[2][3] | 13.0[2][3] |
Experimental Protocols
The determination of pKa values is a fundamental procedure in physical and analytical chemistry. The most common methods employed for determining the basicity of anilines are potentiometric titration and spectrophotometry.
Potentiometric Titration
This is a classic and widely used method for pKa determination.
Principle: A solution of the aniline is titrated with a standard solution of a strong acid (e.g., HCl). The pH of the solution is monitored using a calibrated pH meter as the acid is added. The pKa is the pH at which the aniline is half-protonated.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of the substituted aniline of known concentration (e.g., 0.01 M) in a suitable solvent, typically water or a mixed aqueous-organic solvent for poorly soluble compounds.
-
Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
-
Titration:
-
Place a known volume of the aniline solution in a beaker equipped with a magnetic stirrer.
-
Immerse a calibrated pH electrode and a temperature probe into the solution.
-
Add the standard acid solution in small, precise increments using a burette.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added. This will generate a titration curve.
-
The equivalence point is the point of maximum slope on the curve.
-
The pKa is determined from the pH at the half-equivalence point.
-
UV-Vis Spectrophotometry
This method is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon protonation.
Principle: The absorbance of a solution of the aniline is measured at a fixed wavelength over a range of pH values. The pKa is determined by fitting the absorbance vs. pH data to the Henderson-Hasselbalch equation.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the substituted aniline.
-
Prepare a series of buffer solutions with known and stable pH values covering a range around the expected pKa of the aniline.
-
-
Spectral Measurement:
-
For each buffer solution, prepare a sample containing a constant concentration of the aniline.
-
Record the UV-Vis absorption spectrum for each sample to identify the wavelength of maximum absorbance difference between the protonated and unprotonated forms.
-
Measure the absorbance of each sample at this chosen wavelength.
-
-
Data Analysis:
-
Plot the measured absorbance against the pH of the buffer solutions. This will typically yield a sigmoidal curve.
-
The pKa is the pH at the inflection point of the curve, which corresponds to the point where the concentrations of the protonated and unprotonated forms are equal.[4]
-
Factors Influencing Aniline Basicity
The basicity of a substituted aniline is determined by the electron density on the nitrogen atom of the amino group. Substituents on the aromatic ring can either increase or decrease this electron density through a combination of inductive and resonance effects.
Caption: Logical flow of substituent effects on aniline basicity.
Interpretation of Electronic Effects:
-
Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃), methoxy (-OCH₃), and amino (-NH₂) groups increase the electron density on the nitrogen atom. They do so through the inductive effect (+I) and/or the resonance effect (+R). This increased electron density makes the lone pair on the nitrogen more available for protonation, thus increasing the basicity of the aniline.[1]
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) decrease the electron density on the nitrogen atom. These groups exert an electron-withdrawing inductive effect (-I) and/or a resonance effect (-R). The delocalization of the nitrogen's lone pair into the aromatic ring is enhanced by these groups, making it less available for protonation and thereby decreasing the basicity.[1][3]
-
Positional Effects (Ortho, Meta, Para):
-
Para Position: Both inductive and resonance effects are fully operative.
-
Meta Position: Primarily the inductive effect is transmitted, as the resonance effect from the meta position does not directly delocalize the charge to or from the amino group.
-
Ortho Position: Both inductive and resonance effects are present, but steric hindrance and the potential for intramolecular hydrogen bonding can lead to anomalous effects (the "ortho effect"), often resulting in a significant decrease in basicity compared to what electronic effects alone would predict.
-
References
A Comparative Guide to Synthetic Alternatives for 3,5-Dibromoaniline Hydrochloride in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and functional materials, the choice of building blocks is paramount to the efficiency and success of a synthetic route. 3,5-Dibromoaniline hydrochloride is a commonly utilized intermediate, valued for its two reactive bromine atoms that can be sequentially or simultaneously functionalized, often through palladium-catalyzed cross-coupling reactions. However, the selection of an optimal haloaniline precursor can significantly impact reaction kinetics, yields, and overall cost-effectiveness. This guide provides an objective comparison of 3,5-dibromoaniline with its closest synthetic alternative, 3,5-dichloroaniline, focusing on their performance in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
The fundamental difference in reactivity between these dihaloanilines lies in the bond dissociation energies of the carbon-halogen bonds. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, which generally makes bromo-substituted compounds more reactive in the rate-determining oxidative addition step of many palladium-catalyzed reactions. This often translates to milder reaction conditions and higher yields for bromoanilines compared to their chloro counterparts.
Performance Comparison in Cross-Coupling Reactions
| Reaction Type | Haloaniline | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 3-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 95 |
| Suzuki-Miyaura | 3-Chloroaniline | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-AmylOH | 100 | 24 | 85 |
| Buchwald-Hartwig | 3-Bromoaniline | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 2 | 92[1] |
| Buchwald-Hartwig | 3-Chloroaniline | Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-AmylOH | 110 | 24 | 88[1] |
Experimental Protocols
Below are detailed experimental protocols for representative Suzuki-Miyaura and Buchwald-Hartwig reactions. These protocols are adapted from literature for structurally similar compounds and can serve as a starting point for the development of specific procedures for 3,5-dibromoaniline and its alternatives.
Experimental Protocol 1: Suzuki-Miyaura Coupling of a Dihaloaniline
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a dihaloaniline with an arylboronic acid.
Materials:
-
Dihaloaniline (e.g., 3,5-Dibromoaniline or 3,5-Dichloroaniline) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Schlenk flask or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the dihaloaniline (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (this process should be repeated three times).
-
Add toluene (5 mL) and water (0.5 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Experimental Protocol 2: Buchwald-Hartwig Amination of a Dihaloaniline
This protocol provides a general method for the palladium-catalyzed amination of a dihaloaniline.
Materials:
-
Dihaloaniline (e.g., 3,5-Dibromoaniline or 3,5-Dichloroaniline) (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
XPhos (0.03 mmol, 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk flask or glovebox
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Inside a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and NaOtBu (1.4 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add the dihaloaniline (1.0 mmol) and the amine (1.2 mmol) to the flask.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk flask and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired N-arylated product.
Visualizing the Reaction Pathway
The following diagrams illustrate the fundamental catalytic cycle for the Suzuki-Miyaura cross-coupling reaction and the logical relationship of reactivity between the bromo and chloro analogues.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Unveiling Molecular Architecture: A Comparative Guide to Confirming the Structure of a Novel 3,5-Dibromoaniline Derivative Using 2D NMR
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a novel molecule's structure is a cornerstone of chemical research and development. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other analytical techniques for the structural elucidation of a novel 3,5-dibromoaniline derivative. We present supporting experimental data, detailed protocols, and visual workflows to aid in understanding the power and utility of 2D NMR in modern chemistry.
The precise characterization of novel chemical entities is paramount for ensuring efficacy, safety, and intellectual property protection. While several analytical techniques contribute to this process, 2D NMR spectroscopy has emerged as a powerful and indispensable tool for delineating complex molecular structures. In this guide, we will use the hypothetical novel compound, N-(3,5-dibromophenyl)acetamide, to illustrate the application of 2D NMR and compare its performance against other common analytical methods.
The Power of 2D NMR: A Multi-dimensional View of the Molecule
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide through-bond connectivity information, offering a detailed roadmap of the atomic arrangement within a molecule. This multi-dimensional analysis is often the key to resolving structural ambiguities that cannot be definitively answered by one-dimensional (1D) NMR or other spectroscopic methods.
Hypothetical 2D NMR Data for N-(3,5-dibromophenyl)acetamide
To illustrate the process, a plausible set of 1D and 2D NMR data for our novel derivative, N-(3,5-dibromophenyl)acetamide, is presented below.
Table 1: Hypothetical ¹H and ¹³C NMR Data for N-(3,5-dibromophenyl)acetamide
| Atom Number | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| 1 | - | - | - | 140.2 |
| 2, 6 | 7.85 | d | 2H | 125.5 |
| 3, 5 | - | - | - | 122.8 |
| 4 | 7.50 | t | 1H | 128.0 |
| 7 | - | - | - | 168.5 (C=O) |
| 8 | 2.15 | s | 3H | 24.5 (CH₃) |
| NH | 8.20 | br s | 1H | - |
Table 2: Key 2D NMR Correlations for N-(3,5-dibromophenyl)acetamide
| Experiment | Proton (¹H) | Correlated Atom(s) | Correlation Type |
| COSY | 7.85 (H-2,6) | 7.50 (H-4) | ³J (vicinal coupling) |
| HSQC | 7.85 (H-2,6) | 125.5 (C-2,6) | ¹J (direct C-H bond) |
| 7.50 (H-4) | 128.0 (C-4) | ¹J (direct C-H bond) | |
| 2.15 (H-8) | 24.5 (C-8) | ¹J (direct C-H bond) | |
| HMBC | 7.85 (H-2,6) | 140.2 (C-1), 122.8 (C-3,5), 128.0 (C-4) | ²J, ³J (long-range C-H) |
| 7.50 (H-4) | 125.5 (C-2,6) | ²J (long-range C-H) | |
| 2.15 (H-8) | 168.5 (C-7) | ²J (long-range C-H) | |
| 8.20 (NH) | 140.2 (C-1), 168.5 (C-7) | ²J, ³J (long-range N-H to C) |
Experimental Workflow and Data Interpretation
The process of confirming the structure using 2D NMR follows a logical workflow, from sample preparation to final structure elucidation.
The logical process of piecing together the molecular puzzle from the 2D NMR data is a systematic endeavor.
Comparison with Alternative Analytical Techniques
While 2D NMR is a powerful tool, a comprehensive structural confirmation often involves a combination of analytical techniques. The following table compares 2D NMR with other common methods for the structural elucidation of our novel 3,5-dibromoaniline derivative.
Table 3: Comparison of Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Detailed atom-to-atom connectivity, including proton-proton and proton-carbon correlations.[1][2][3][4] | Provides unambiguous evidence of the molecular skeleton.[5][1][2][3][4] Crucial for distinguishing between isomers. | Requires a relatively larger amount of pure sample (milligrams). Can be time-consuming to acquire and interpret complex spectra. |
| X-ray Crystallography | Precise 3D arrangement of atoms in a single crystal, including bond lengths and angles.[6][7][8][9][10] | Considered the "gold standard" for absolute structure determination.[9] | Requires a suitable single crystal, which can be difficult or impossible to grow.[7][8][9] |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS).[11][12][13] Fragmentation patterns can provide clues about substructures.[14][11][12][15] | High sensitivity, requiring only a small amount of sample. Can confirm the presence of bromine atoms through characteristic isotopic patterns.[14][11][15] | Does not provide direct information on atom connectivity or stereochemistry. Fragmentation can be complex and difficult to interpret. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., N-H, C=O, C-N, aromatic C-H).[16][17][18] | Fast and non-destructive. Good for identifying key functional groups.[18] | Provides limited information on the overall molecular structure. Many compounds can have similar IR spectra. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Information about the electronic transitions within the molecule, particularly conjugated systems.[16][17][19][20] | Simple and rapid. Useful for characterizing aromatic and conjugated systems.[16][19][20] | Provides very limited structural information. The spectra are often broad and non-specific. |
Detailed Experimental Protocols
2D NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified novel 3,5-dibromoaniline derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
1D NMR Acquisition: Acquire standard 1D proton (¹H) and carbon (¹³C) NMR spectra. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is also recommended to differentiate between CH, CH₂, and CH₃ groups.
-
COSY Acquisition: A standard gradient-enhanced COSY (gCOSY) experiment is performed to identify proton-proton couplings. Key parameters include a spectral width covering all proton signals, 256-512 increments in the indirect dimension, and 2-4 scans per increment.
-
HSQC Acquisition: A gradient-enhanced HSQC (gHSQC) experiment is used to correlate protons to their directly attached carbons. The spectral widths in both dimensions should encompass all relevant proton and carbon signals. Typically, 128-256 increments are acquired in the ¹³C dimension with 2-8 scans per increment.
-
HMBC Acquisition: A gradient-enhanced HMBC (gHMBC) experiment is performed to identify long-range (2-3 bond) proton-carbon correlations. The long-range coupling delay (typically optimized for 8-10 Hz) is a critical parameter. The acquisition parameters are similar to the HSQC experiment.
-
Data Processing: The acquired data are processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.
X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (often low temperature to reduce thermal motion).
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure.[6][7][8][9][10]
Mass Spectrometry (High-Resolution)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI). Acquire the mass spectrum in high-resolution mode to obtain accurate mass measurements.
-
Data Analysis: Determine the molecular formula from the accurate mass of the molecular ion. Analyze the isotopic pattern to confirm the presence and number of bromine atoms.[14][11][15]
IR and UV-Vis Spectroscopy
-
IR Spectroscopy: Prepare the sample as a KBr pellet, a thin film, or in a suitable solvent. Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
UV-Vis Spectroscopy: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane). Record the absorption spectrum over a range of approximately 200-800 nm.
Conclusion
The structural confirmation of a novel molecule is a critical step in chemical research and development. While techniques like mass spectrometry, IR, and UV-Vis spectroscopy provide valuable pieces of the structural puzzle, 2D NMR spectroscopy stands out for its ability to provide a detailed and unambiguous map of the molecular connectivity. For novel 3,5-dibromoaniline derivatives and other complex organic molecules, the combined application of COSY, HSQC, and HMBC experiments is an unparalleled method for achieving confident and complete structure elucidation. When coupled with complementary techniques, particularly X-ray crystallography for absolute stereochemistry, researchers can be certain of the molecular architecture they have synthesized.
References
- 1. youtube.com [youtube.com]
- 2. nmr hsqc hmbc: Topics by Science.gov [science.gov]
- 3. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes | JEOL Ltd. [jeol.com]
- 7. azolifesciences.com [azolifesciences.com]
- 8. excillum.com [excillum.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CURRENTA: Mass spectrometry for structural elucidation [currenta.de]
- 12. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. fiveable.me [fiveable.me]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Comparative study of halogenated anilines as fragments in medicinal chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of halogen atoms is a cornerstone of modern medicinal chemistry, profoundly influencing the physicochemical and pharmacokinetic properties of drug candidates. Anilines, as prevalent structural motifs, frequently serve as anchor points for fragment-based drug discovery and lead optimization. This guide provides a comparative analysis of halogenated anilines, focusing on their utility as fragments. We present experimental data on their physicochemical properties, binding affinity, and metabolic stability, along with detailed experimental protocols to aid researchers in their drug design and development efforts.
Physicochemical Properties: A Comparative Overview
The nature and position of the halogen substituent on the aniline ring significantly modulate its key physicochemical properties, including acidity (pKa), lipophilicity (logP), and aqueous solubility. These parameters are critical determinants of a fragment's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Data Presentation: pKa, logP, and Solubility
The following table summarizes the experimental and calculated physicochemical properties of a series of mono-halogenated anilines. The data is presented to facilitate a direct comparison of the impact of different halogens (F, Cl, Br, I) and their substitution patterns (ortho, meta, para) on the aniline scaffold.
| Compound | Structure | pKa | logP | Aqueous Solubility (g/L) |
| Aniline | C₆H₅NH₂ | 4.60 | 0.90 | 36 at 20°C |
| Fluoroanilines | ||||
| 2-Fluoroaniline | 2-FC₆H₄NH₂ | 3.20 | 1.15 | 17 at 20°C |
| 3-Fluoroaniline | 3-FC₆H₄NH₂ | 3.50 | 1.15 | Slightly soluble |
| 4-Fluoroaniline | 4-FC₆H₄NH₂ | 4.65 | 1.15 | 33 at 20°C |
| Chloroanilines | ||||
| 2-Chloroaniline | 2-ClC₆H₄NH₂ | 2.65 | 1.90 | 5.13 at 20°C |
| 3-Chloroaniline | 3-ClC₆H₄NH₂ | 3.46 | 1.88 | 6.2 at 20°C |
| 4-Chloroaniline | 4-ClC₆H₄NH₂ | 4.15 | 1.83 | Limited |
| Bromoanilines | ||||
| 2-Bromoaniline | 2-BrC₆H₄NH₂ | 2.53 | 2.17 | 0.949 |
| 3-Bromoaniline | 3-BrC₆H₄NH₂ | 3.58 | 2.15 | Insoluble |
| 4-Bromoaniline | 4-BrC₆H₄NH₂ | 3.86 | 2.26 | Poor |
| Iodoanilines | ||||
| 2-Iodoaniline | 2-IC₆H₄NH₂ | 2.60 | 2.54 | Insoluble |
| 3-Iodoaniline | 3-IC₆H₄NH₂ | 3.78 | 2.54 | Insoluble |
| 4-Iodoaniline | 4-IC₆H₄NH₂ | 3.78 | 2.54 | Slightly soluble |
Note: The pKa, logP, and solubility values are compiled from various sources and may have been determined under different experimental conditions. These values should be considered as a comparative guide.
Impact on Protein-Ligand Binding Affinity
The introduction of a halogen atom to an aniline fragment can significantly influence its binding affinity to a protein target. This is due to a combination of electronic and steric effects, as well as the potential for halogen bonding. To illustrate this, we present a comparative analysis of the inhibitory activity of a series of halogen-substituted 4-anilinoquinazoline derivatives against the Epidermal Growth Factor Receptor (EGFR) kinase. While these are not simple aniline fragments, the data provides valuable insights into how halogen substitution on the aniline moiety modulates biological activity.
Comparative Inhibitory Activity against EGFR Kinase
| Compound (4-anilinoquinazoline derivative) | Halogen Substitution (on aniline ring) | IC₅₀ (nM) |
| 1 | H | 29 |
| 2 | 3-F | 3.8 |
| 3 | 3-Cl | 0.31 |
| 4 | 3-Br | 0.025 |
| 5 | 3-I | 0.89 |
This data clearly demonstrates that the introduction and nature of the halogen at the meta-position of the aniline ring have a profound impact on the inhibitory potency against EGFR.[1] The trend in potency (Br > Cl > I > F > H) highlights the importance of specific halogen interactions within the kinase binding site.[1]
Metabolic Stability of Halogenated Anilines
A critical consideration in drug design is the metabolic stability of a compound. The carbon-halogen bond strength and the position of the halogen can influence the susceptibility of the aniline ring to metabolism by cytochrome P450 enzymes.
General Workflow for Metabolic Stability Assessment
The metabolic stability of halogenated anilines can be assessed using an in vitro microsomal stability assay. The general workflow for this assay is depicted below.
Caption: General workflow for an in vitro microsomal stability assay.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to reproduce and expand upon these findings.
Determination of pKa (Potentiometric Titration)
-
Solution Preparation :
-
Prepare a 0.01 M solution of the halogenated aniline in a suitable solvent (e.g., 20% ethanol in water).
-
Standardize 0.1 M HCl and 0.1 M NaOH solutions.
-
-
Titration :
-
Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
Place a known volume (e.g., 20 mL) of the aniline solution into a beaker with a magnetic stirrer.
-
Slowly titrate the solution with the standardized 0.1 M HCl, recording the pH after each addition of a small increment of titrant.
-
Continue the titration past the equivalence point.
-
-
Data Analysis :
-
Plot the pH versus the volume of HCl added.
-
The pKa is determined from the pH at the half-equivalence point.
-
Determination of logP (Shake-Flask Method)
-
Phase Preparation :
-
Pre-saturate n-octanol with water and water with n-octanol.
-
-
Partitioning :
-
Dissolve a known amount of the halogenated aniline in the aqueous phase.
-
Add an equal volume of the n-octanol phase.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Centrifuge the mixture to ensure complete phase separation.
-
-
Analysis :
-
Carefully separate the aqueous and n-octanol phases.
-
Determine the concentration of the aniline in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
-
Calculation :
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of P.
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity
-
Sample Preparation :
-
Prepare a solution of the target protein (e.g., a kinase) in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). The concentration should be 10-50 times the expected dissociation constant (Kd).
-
Prepare a solution of the halogenated aniline fragment in the same buffer at a concentration 10-20 times that of the protein.
-
Thoroughly degas both solutions.
-
-
ITC Experiment :
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the fragment solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 2-5 µL) of the fragment solution into the protein solution, allowing the system to reach equilibrium after each injection.
-
-
Data Analysis :
-
The heat change associated with each injection is measured.
-
The data is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Caption: Workflow for determining binding affinity using ITC.
In Vitro Liver Microsomal Stability Assay
-
Reagent Preparation :
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a working solution by diluting the stock solution in buffer (e.g., 100 µM in 0.05 M phosphate buffer, pH 7.4).
-
Thaw pooled human liver microsomes and prepare a working solution (e.g., 1 mg/mL in phosphate buffer).
-
Prepare a 5 mM NADPH solution.
-
-
Incubation :
-
In a microcentrifuge tube, combine the liver microsome working solution and the test compound working solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
-
Time Points and Quenching :
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis :
-
Vortex the quenched samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis :
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the half-life (t½) and calculate the intrinsic clearance (CLint).
-
This comparative guide provides a foundational understanding of the impact of halogenation on the aniline scaffold, a crucial fragment in medicinal chemistry. The provided data and protocols are intended to empower researchers to make informed decisions in the design and optimization of novel therapeutic agents.
References
Benchmarking 3,5-Dibromoaniline Hydrochloride: A Comparative Guide to its Performance in Key Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, 3,5-dibromoaniline hydrochloride serves as a versatile building block. Its two bromine atoms offer reactive sites for various cross-coupling reactions, enabling the construction of diverse molecular architectures. This guide provides an objective comparison of the performance of 3,5-dibromoaniline in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The comparison extends to other dihalogenated anilines to provide a broader context for its utility and performance.
The Reactivity Landscape of Dihaloanilines
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond strength. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. Weaker C-X bonds lead to faster oxidative addition and, consequently, higher overall reaction rates. The bond dissociation energies follow the trend C-I > C-Br > C-Cl, establishing a general reactivity order for dihaloanilines. This trend suggests that diiodoanilines are the most reactive, followed by dibromoanilines and then dichloroanilines.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. The performance of 3,5-dibromoaniline in this reaction is benchmarked against other dihaloanilines, showcasing its utility in synthesizing biaryl structures.
Table 1: Comparison of Dihaloanilines in Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3,5-Dibromoaniline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 3,5-Dichloroaniline | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 110 | 24 | 70 |
| 3,5-Diiodoaniline | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | DMF | 80 | 6 | 92 |
| 3,5-Dibromoaniline | 4-Methylphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 80 | 1 | 94[1] |
| 3,5-Dibromoaniline | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 80 | 1 | 91[1] |
Note: The data in this table is compiled from various sources and is intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and substrate purity.
The data indicates that while 3,5-diiodoaniline offers the highest reactivity, 3,5-dibromoaniline provides a good balance of reactivity and stability, consistently affording high yields under relatively mild conditions. The chloro-substituted analogue generally requires more forcing conditions to achieve comparable results.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. Here, we compare the performance of 3,5-dibromoaniline with other dihaloanilines in coupling reactions with various amines.
Table 2: Comparison of Dihaloanilines in Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3,5-Dibromoaniline | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | 88 |
| 3,5-Dichloroaniline | Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | t-BuOH | 110 | 24 | 75 |
| 3,5-Diiodoaniline | Aniline | Pd(OAc)₂ / P(o-tolyl)₃ | K₂CO₃ | Dioxane | 90 | 12 | 95 |
| 3,5-Dibromoaniline | Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 100 | 16 | 92 |
Note: The data in this table is compiled from various sources and is intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and substrate purity.
Similar to the Suzuki coupling, the reactivity trend in the Buchwald-Hartwig amination follows the C-X bond strength, with the iodo-substituted aniline being the most reactive. 3,5-Dibromoaniline demonstrates excellent performance, providing high yields with a variety of amine coupling partners.
Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a key transformation for the synthesis of substituted alkynes.
Table 3: Comparison of Dihaloanilines in Sonogashira Coupling
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3,5-Dibromoaniline | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 8 | 90 |
| 3,5-Dichloroaniline | Phenylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 100 | 24 | 65 |
| 3,5-Diiodoaniline | Phenylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Acetonitrile | RT | 4 | 98 |
| 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 60 | 4 | 93[2] |
Note: The data in this table is compiled from various sources and is intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and substrate purity. RT = Room Temperature.
In Sonogashira couplings, the high reactivity of iodoanilines allows for reactions to proceed even at room temperature. 3,5-Dibromoaniline again proves to be a reliable substrate, affording high yields under moderate heating. The related 3,5-dibromo-2,6-dichloropyridine also shows excellent reactivity, suggesting that the dibromo substitution pattern is well-suited for this transformation.[2]
Experimental Protocols
Detailed methodologies for the key coupling reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 mmol) in a solvent system (e.g., 3 mL of a mixture of an organic solvent and water) is stirred at the desired temperature for the specified time.[3] Upon completion, the reaction mixture is extracted with an organic solvent, and the product is purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
To a solution of the aryl halide (1.0 eq) in an anhydrous solvent (e.g., toluene) are added the amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-2.0 eq). The mixture is degassed and heated under an inert atmosphere until the starting material is consumed. The product is then isolated and purified.
General Protocol for Sonogashira Coupling
To a solution of the aryl halide (1.0 eq) in a suitable solvent (e.g., THF) at room temperature are sequentially added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.025 eq), a base (e.g., diisopropylamine, 7.0 eq), and the terminal alkyne (1.1 eq).[4] The reaction is stirred for a specified time, after which it is diluted with an organic solvent and filtered. The filtrate is washed and concentrated, and the product is purified by chromatography.[4]
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: Generalized catalytic cycles for the Sonogashira coupling reaction.
Caption: A typical experimental workflow for a cross-coupling reaction.
References
Bridging the Gap: Validating Experimental Findings with Computational Chemistry for Substituted Anilines
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, substituted anilines represent a pivotal class of compounds, forming the backbone of numerous pharmaceuticals and functional materials.[1] The precise characterization of their physicochemical properties is paramount for understanding their reactivity, bioavailability, and overall efficacy. This guide provides a comprehensive comparison of experimental and computational chemistry approaches for the study of substituted anilines, offering a framework for validating experimental findings and accelerating the discovery process.
The Synergy of Wet Lab and In Silico: A Modern Approach
Traditionally, the characterization of novel compounds has relied heavily on laboratory experimentation. However, the advent of powerful computational tools has revolutionized this process, enabling researchers to predict molecular properties with increasing accuracy.[2][3] The integration of computational chemistry not only corroborates experimental results but also provides deeper insights into the underlying electronic and structural factors governing the behavior of molecules.[4] This synergistic approach minimizes the need for extensive, time-consuming experiments and facilitates a more rational design of molecules with desired properties.
Experimental vs. Computational Data: A Comparative Analysis
The predictive power of computational chemistry is best assessed by comparing its outputs with robust experimental data. The acidity constant (pKa) of substituted anilines is a key parameter that is frequently used for this purpose, as it is sensitive to the electronic effects of substituents on the aromatic ring.[5]
| Substituted Aniline | Experimental pKa | Computational pKa (B3LYP/6-311+G**) | Reference |
| Aniline | 4.63 | 4.60 | [5] |
| 4-Nitroaniline | 1.00 | 1.02 | [6] |
| 4-Chloroaniline | 3.98 | 3.95 | [6] |
| 4-Methylaniline | 5.08 | 5.09 | [6] |
| 4-Methoxyaniline | 5.34 | 5.31 | [6] |
Table 1: Comparison of Experimental and Computationally Predicted pKa Values for a Series of para-Substituted Anilines.
The data presented in Table 1 demonstrates a strong correlation between experimentally determined pKa values and those predicted using Density Functional Theory (DFT) at the B3LYP/6-311+G** level of theory.[6] This high level of agreement underscores the utility of computational methods in predicting the properties of substituted anilines.
Similarly, Hammett plots, which correlate reaction rates and equilibrium constants with the electronic properties of substituents, serve as another valuable tool for comparing experimental and computational data.[7] The linearity of a Hammett plot indicates a consistent reaction mechanism across a series of substituted compounds.
| Substituent | Hammett Constant (σ) | Experimental log(k/k₀) | Computational log(k/k₀) | Reference |
| -NO₂ | 0.78 | -1.35 | -1.36 | [8] |
| -Cl | 0.23 | -0.42 | -0.45 | [8] |
| -H | 0.00 | 0.00 | 0.00 | [8] |
| -CH₃ | -0.17 | 0.31 | 0.30 | [8] |
| -OCH₃ | -0.27 | 0.49 | 0.48 | [8] |
Table 2: Experimental and Computational Hammett Data for the Reaction of Substituted Anilines.
Experimental and Computational Workflow
The validation of experimental findings with computational chemistry follows a structured workflow. This process begins with the synthesis and experimental characterization of the target compounds, followed by computational modeling and analysis. The comparison of the data from both approaches allows for a comprehensive understanding of the system.
Figure 1: Workflow for Validating Experimental Findings with Computational Chemistry.
Detailed Methodologies
Reproducibility is a cornerstone of scientific research. The following sections provide detailed protocols for the key experimental and computational procedures cited in this guide.
Experimental Protocol: Synthesis and pKa Determination of Substituted Anilines
Synthesis of Substituted Anilines: A common method for synthesizing substituted anilines is through the reduction of the corresponding substituted nitrobenzene.
-
Reaction Setup: In a round-bottom flask, dissolve the substituted nitrobenzene in a suitable solvent such as ethanol.
-
Reduction: Add a reducing agent, for example, tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, to the solution.
-
Reflux: Heat the reaction mixture to reflux for a specified period, typically 2-4 hours.
-
Workup: After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide) and extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure substituted aniline.[9]
-
Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[9]
pKa Determination by UV-Vis Spectrophotometry:
-
Solution Preparation: Prepare a series of buffer solutions with known pH values. Prepare a stock solution of the substituted aniline in a suitable solvent (e.g., water or a water/methanol mixture).
-
Measurement: Add a small aliquot of the aniline stock solution to each buffer solution. Record the UV-Vis absorption spectrum of each solution.
-
Data Analysis: The pKa can be determined by plotting the absorbance at a specific wavelength (where the protonated and deprotonated forms have different absorbances) against the pH. The pKa corresponds to the pH at which the concentrations of the protonated and deprotonated species are equal.
Computational Protocol: pKa Prediction of Substituted Anilines
Geometry Optimization and Frequency Calculation:
-
Model Building: Construct the 3D structures of the neutral substituted aniline and its corresponding anilinium cation using a molecular modeling software.
-
Computational Method: Perform geometry optimizations for both species using a quantum chemistry software package like Gaussian. A widely used and reliable method is Density Functional Theory (DFT) with the B3LYP functional and a 6-311+G** basis set.[6]
-
Solvation Model: To account for the effect of the solvent (e.g., water), employ a continuum solvation model such as the Polarizable Continuum Model (PCM).[10][11]
-
Frequency Analysis: Perform a frequency calculation on the optimized structures to confirm that they correspond to true energy minima (no imaginary frequencies). The frequency calculation also provides the Gibbs free energy.
pKa Calculation:
The pKa is calculated using the following thermodynamic cycle:
-
Calculate Gibbs Free Energies: Obtain the Gibbs free energies in the gas phase (G_gas) and the solvation free energies (ΔG_solv) for the neutral aniline (B) and its protonated form (BH⁺).
-
Calculate ΔG in Solution: The Gibbs free energy of the deprotonation reaction in solution (ΔG_sol) is calculated as: ΔG_sol = G_gas(B) + ΔG_solv(B) + G_gas(H⁺) + ΔG_solv(H⁺) - [G_gas(BH⁺) + ΔG_solv(BH⁺)]
-
Calculate pKa: The pKa is then calculated using the equation: pKa = ΔG_sol / (2.303 * RT), where R is the gas constant and T is the temperature in Kelvin. The Gibbs free energy of the proton in the aqueous phase is a well-established experimental value.[12]
Conclusion
The integration of computational chemistry into the workflow of chemical research provides a powerful paradigm for validating experimental findings and gaining deeper mechanistic insights. For the study of substituted anilines, computational methods have demonstrated a high degree of accuracy in predicting key physicochemical properties like pKa. By leveraging the synergy between experimental and computational approaches, researchers can accelerate the pace of discovery and design novel molecules with tailored functionalities for a wide range of applications in medicine and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. longdom.org [longdom.org]
- 4. Integrating Computational and Experimental Workflows for Accelerated Organic Materials Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. afit.edu [afit.edu]
- 6. Acidity of anilines: calculations vs experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benicewiczgroup.com [benicewiczgroup.com]
- 10. journals.pnu.ac.ir [journals.pnu.ac.ir]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media | MDPI [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling 3,5-Dibromoaniline hydrochloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3,5-Dibromoaniline hydrochloride in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Physicochemical Data
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] It is also very toxic to aquatic life with long-lasting effects.[3]
| Property | Value |
| Molecular Formula | C₆H₆Br₂ClN |
| Molecular Weight | 287.38 g/mol [1][4] |
| CAS Number | 188349-40-8[1] |
| Appearance | Solid (form may vary) |
| Melting Point | 53.0°C to 54.5°C (for 3,5-Dibromoaniline)[2] |
| GHS Hazard Statements | H302, H315, H319, H335, H410[1][3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following PPE is mandatory when handling this compound:
-
Hand Protection : Wear two pairs of chemotherapy-grade, powder-free gloves.[5][6] Change gloves every 30-60 minutes or immediately if contamination is suspected.[5]
-
Eye and Face Protection : Use safety goggles and a face shield to protect against splashes.[5] Standard eyeglasses are not sufficient.
-
Body Protection : A disposable, long-sleeved gown that closes in the back and has tight-fitting cuffs is required.[7] Gowns should be changed every two to three hours or immediately after a spill.[7]
-
Respiratory Protection : Use a NIOSH-approved respirator (e.g., N95) when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of dust.[5][8] Surgical masks offer inadequate protection.[5][9]
-
Foot Protection : Wear disposable, skid-resistant shoe covers over footwear.[7]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is essential for safety. All handling of this compound should occur within a designated area, such as a chemical fume hood, to ensure proper ventilation.[8]
-
Preparation :
-
Ensure the work area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible and operational.[8]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the required PPE as specified above.
-
-
Weighing and Aliquoting :
-
Experimental Use :
-
Post-Handling :
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
First Aid Measures:
-
Inhalation : Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4][10]
-
Skin Contact : Promptly remove all contaminated clothing.[10] Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes.[11] Seek medical attention if irritation persists.[4]
-
Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[11][12] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[11]
-
Ingestion : Do NOT induce vomiting.[1] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Call a poison control center or doctor immediately.[1][4]
Accidental Release or Spill:
-
Minor Spill :
-
Major Spill :
Disposal Plan
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Collection :
-
Disposal :
Safe Handling Workflow
Caption: Workflow for handling this compound.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 3,5-Dibromoaniline, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pppmag.com [pppmag.com]
- 6. pogo.ca [pogo.ca]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. fishersci.com [fishersci.com]
- 9. gerpac.eu [gerpac.eu]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 13. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
